MK2-IN-7
Description
Properties
Molecular Formula |
C16H10ClN3O |
|---|---|
Molecular Weight |
295.72 g/mol |
IUPAC Name |
2-amino-6-(4-chlorophenyl)-4-(furan-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H10ClN3O/c17-11-5-3-10(4-6-11)14-8-12(15-2-1-7-21-15)13(9-18)16(19)20-14/h1-8H,(H2,19,20) |
InChI Key |
LCAAKPMYGBRCEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Core Function and Mechanism of Action of MK2 Inhibitors
An In-depth Technical Guide on the Core Function of MK2 Inhibitors, with a focus on MK2-IN-7 and Representative Analogs
This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental validation of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) inhibitors. While specific public data on this compound is limited, this document leverages available information on well-characterized MK2 inhibitors to provide a thorough understanding for researchers, scientists, and drug development professionals.
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that functions as a critical downstream effector of the p38 MAPK signaling pathway.[1][2] This pathway is a key regulator of cellular responses to stress and inflammation.[1][][4] MK2 inhibitors are a class of small molecules designed to block the activity of the MK2 enzyme, thereby modulating inflammatory responses.[1]
The primary function of MK2 inhibitors is to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), interleukin-6 (IL-6), and interleukin-8 (IL-8).[1][5][6] They achieve this by preventing the phosphorylation of downstream MK2 substrates. One of the most critical substrates is tristetraprolin (TTP), a protein that promotes the degradation of cytokine mRNA.[7] Phosphorylation of TTP by MK2 inactivates it, leading to increased stability and translation of pro-inflammatory cytokine mRNAs. By inhibiting MK2, these compounds prevent TTP phosphorylation, thereby allowing TTP to destabilize the mRNA of cytokines and reduce their production.[7]
Furthermore, the p38/MK2 signaling axis plays a significant role in various pathological conditions, including inflammatory diseases, cancer, and metastasis.[7] Consequently, MK2 inhibitors are being investigated for their therapeutic potential in these areas.[1][8] Targeting MK2 is considered a more selective approach compared to inhibiting the upstream p38 MAPK, as it may avoid some of the side effects associated with broader p38 inhibition.[4][6][7]
While detailed information on This compound (Compound 144) is not extensively available in the public domain, it is identified as an MK2 inhibitor with potential applications in the research of inflammatory diseases, autoimmune diseases, and cancer.[9]
The p38/MK2 Signaling Pathway
The activation of MK2 is intricately linked to the p38 MAPK cascade. Under conditions of cellular stress or inflammatory stimuli, the p38 MAPK is activated via phosphorylation. Activated p38 then phosphorylates and activates MK2.[2] A key feature of this interaction is the formation of a stable p38α–MK2 complex.[5] Some inhibitors, such as CDD-450, selectively target this complex.[5] Upon activation, the p38/MK2 complex translocates from the nucleus to the cytoplasm, where it can act on its various substrates.
Quantitative Data for Representative MK2 Inhibitors
The potency of MK2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) in cell-based assays. The following tables summarize publicly available data for several well-characterized MK2 inhibitors.
| Inhibitor | Type | Target | IC50 (nM) | Reference |
| MK2 Inhibitor III | ATP-competitive | MK2 | 8.5 | [10][11] |
| MK3 | 210 | [10] | ||
| MK5 | 81 | [10] | ||
| PF-3644022 | ATP-competitive | MK2 | 5.2 (Ki = 3 nM) | [9] |
| MK3 | 53 | [9] | ||
| PRAK | 5.0 | [9] | ||
| MK2-IN-1 | Non-ATP-competitive | MK2 | 110 | [9][12] |
| Gamcemetinib (CC-99677) | Covalent | MK2 | 156.3 | [9][12] |
| Zunsemetinib (ATI-450/CDD-450) | p38α/MK2 complex | p38α/MK2 | - | [5][9] |
| CMPD1 | Non-ATP-competitive | p38α-mediated MK2 phosphorylation | Ki = 330 | [9][12] |
| Inhibitor | Cell-based Assay | Endpoint | EC50 / IC50 (µM) | Reference |
| MK2 Inhibitor III | LPS-stimulated U937 cells | TNF-α synthesis | 4.4 | [10] |
| MK2-IN-1 | - | pHSP27 | 0.35 | [9] |
| Gamcemetinib (CC-99677) | - | pHSP27 | 0.089 | [9][12] |
| Zunsemetinib (ATI-450) | Ex vivo stimulated whole blood | TNF-α inhibition | IC80: ~1.4x C_trough at 50mg BID | [13] |
| IL-1β inhibition | IC80: ~2.2x C_trough at 50mg BID | [13] | ||
| IL-8 inhibition | IC80: ~2.3x C_trough at 50mg BID | [13] | ||
| p-HSP27 inhibition | IC80: ~2.4x C_trough at 50mg BID | [13] |
Experimental Protocols
The evaluation of MK2 inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of MK2.
Objective: To determine the IC50 value of an MK2 inhibitor.
Materials:
-
Recombinant active MK2 enzyme
-
Recombinant inactive substrate (e.g., HSP27 peptide)
-
Activated p38α MAPK
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, a suitable antibody to detect phosphorylated substrate)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Assay buffer
Procedure:
-
Pre-incubate activated p38α with inactive MK2 to activate the MK2 enzyme.
-
In a multi-well plate, add the activated MK2 enzyme, the substrate (HSP27 peptide), and varying concentrations of the test inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture for a specified time at a controlled temperature (e.g., 30°C).
-
Terminate the reaction.
-
Quantify the phosphorylation of the substrate. For radioactive assays, this can be done by capturing the phosphorylated peptide on a filter and measuring radioactivity. For non-radioactive assays (e.g., ELISA-based), a phosphorylation-specific antibody is used for detection.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Cytokine Production Assay
This assay measures the effect of an MK2 inhibitor on the production of inflammatory cytokines in a cellular context.
Objective: To determine the EC50 value of an MK2 inhibitor for cytokine suppression.
Materials:
-
A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes, or U937 cells).[6][14]
-
An inflammatory stimulus (e.g., lipopolysaccharide, LPS).[6][14]
-
Test inhibitor at various concentrations.
-
Cell culture medium and supplements.
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6).
Procedure:
-
Culture the cells to an appropriate density in multi-well plates.
-
Pre-treat the cells with a dilution series of the test inhibitor for a specified duration (e.g., 1 hour).
-
Stimulate the cells with LPS to induce cytokine production.
-
Incubate the cells for a period sufficient for cytokine accumulation in the supernatant (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Plot the cytokine concentration against the inhibitor concentration and fit the data to a dose-response curve to calculate the EC50 value.
References
- 1. What are MAPKAPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. MK2 | Kinases | Tocris Bioscience [tocris.com]
- 4. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of the p38α MAPK–MK2 axis inhibits inflammatory cues including inflammasome priming signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Small molecule targeting of the p38/Mk2 stress signaling pathways to improve cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. MAPKAPK2 (MK2) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 13. dovepress.com [dovepress.com]
- 14. CC-99677, a novel, oral, selective covalent MK2 inhibitor, sustainably reduces pro-inflammatory cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the p38/MK2 Signaling Pathway with the Selective Inhibitor MK2-IN-7: A Technical Guide
Abstract
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to environmental stress and inflammation. A key downstream effector in this cascade is the MAPK-activated protein kinase 2 (MK2), a serine/threonine kinase that plays a pivotal role in mediating inflammatory cytokine production and cell motility. Dysregulation of the p38/MK2 axis is implicated in a host of pathological conditions, including chronic inflammatory diseases and cancer. Understanding this pathway's intricate mechanisms is therefore paramount for developing novel therapeutics. This technical guide provides an in-depth overview of the p38/MK2 signaling cascade, its cellular functions, and its role in disease. We focus on the use of selective chemical probes, such as MK2-IN-7, as indispensable tools for dissecting pathway dynamics. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols for in vitro and cell-based assays, quantitative data on inhibitor potency, and visualizations of the core signaling pathway and associated experimental workflows.
Introduction to the p38/MK2 Signaling Pathway
Overview of the MAPK Superfamily
The mitogen-activated protein kinase (MAPK) pathways are among the most important and highly conserved signaling cascades in eukaryotes. They convert a wide array of extracellular stimuli into specific cellular responses, including proliferation, differentiation, apoptosis, and stress adaptation.[1] The MAPK superfamily is organized into distinct modules, most notably the ERK, JNK, and p38 pathways. While the ERK pathway is primarily activated by growth factors, the JNK and p38 pathways are strongly responsive to environmental stressors and inflammatory cytokines.[2][3]
The Canonical p38/MK2 Axis: Activation and Key Components
The p38 MAPK pathway is a three-tiered kinase cascade initiated by various extracellular stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stresses (e.g., UV radiation, osmotic shock), and lipopolysaccharides (LPS).[1][4][5]
-
MAPKKK Activation : Upon stimulation, a MAPK kinase kinase (MAPKKK), such as TAK1 or ASK1, is activated.[4][5]
-
MKK3/6 Phosphorylation : The activated MAPKKK phosphorylates and activates the downstream MAPK kinases (MAPKKs), primarily MKK3 and MKK6.[1][2]
-
p38 MAPK Phosphorylation : MKK3 and MKK6 then dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180 and Tyr182) within its activation loop, leading to its full activation.[3][6]
-
MK2 Activation and Translocation : In resting cells, MK2 resides in the nucleus. Activated p38 MAPK translocates into the nucleus, where it binds to and phosphorylates MK2.[7][8] This phosphorylation serves two purposes: it activates MK2's kinase activity and it unmasks a nuclear export signal (NES) on MK2, causing the entire p38/MK2 complex to be exported to the cytoplasm.[7][8] This translocation is a unique feature that makes MK2 a critical gatekeeper for the cytoplasmic functions of p38.[8][9]
Downstream Substrates and Cellular Functions of MK2
Once in the cytoplasm, the activated p38/MK2 complex phosphorylates numerous substrates, mediating a range of cellular functions.[8][9]
-
Post-Transcriptional Regulation of Cytokines : MK2 is a master regulator of pro-inflammatory cytokine synthesis.[10][11] It phosphorylates and inactivates mRNA-destabilizing proteins like tristetraprolin (TTP). In its unphosphorylated state, TTP binds to AU-rich elements (AREs) in the 3'-untranslated region of cytokine mRNAs (e.g., TNF-α, IL-6), targeting them for degradation. MK2-mediated phosphorylation of TTP prevents this, leading to the stabilization and enhanced translation of these key inflammatory mRNAs.[12]
-
Actin Remodeling and Cell Migration : MK2 phosphorylates Heat Shock Protein 27 (HSP27).[1][13] Unphosphorylated HSP27 acts as an actin-capping protein, inhibiting actin polymerization. Phosphorylation by MK2 blocks this capping activity, promoting actin filament assembly and thereby regulating cell migration and cytoskeletal structure.[13] This function is particularly relevant in cancer metastasis.[3]
-
Cell Cycle Control : The p38/MK2 pathway also plays a role in activating cell cycle checkpoints, particularly in response to DNA damage, which can contribute to resistance to chemotherapy.[3][14]
Role in Disease: Inflammation and Oncology
Given its central role in regulating inflammation, the p38/MK2 pathway is a key driver in autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease.[8][10] The pathway's involvement in controlling cytokine production, cell survival, and migration also makes it a significant factor in cancer.[9] While p38 itself has proven to be a challenging drug target due to toxicity issues, targeting its downstream substrate MK2 offers a potentially more selective and safer therapeutic strategy.[8][10]
This compound: A Chemical Probe for the MK2 Pathway
This compound is an aminocyanopyridine-based inhibitor of MAPK-activated protein kinase-2 (MK2).[9] As a selective chemical probe, it allows researchers to specifically interrogate the functions of MK2 without the broad-spectrum effects that can arise from inhibiting the upstream p38 kinase. The development of potent and selective MK2 inhibitors has been challenging due to the high intracellular concentration of ATP and the structural similarity of kinase ATP-binding sites.[3][4] Non-ATP-competitive inhibitors have emerged as a promising strategy to overcome these hurdles.[4]
Quantitative Inhibitor Profile
The table below summarizes key quantitative data for a representative, potent, and cell-permeable pyrrolopyridine MK2 inhibitor, MK2 Inhibitor III , which is structurally related to the broader class of pyridine-based inhibitors. This data illustrates the typical potency observed for this class of compounds in both biochemical and cellular contexts.
| Parameter | Description | Value | Reference |
| Biochemical IC₅₀ (MK2) | Concentration causing 50% inhibition of recombinant MK2 kinase activity in a cell-free assay. | 8.5 nM | |
| Biochemical IC₅₀ (MK3) | Concentration causing 50% inhibition of the closely related MK3 kinase. | 210 nM | |
| Biochemical IC₅₀ (MK5) | Concentration causing 50% inhibition of the related MK5 kinase. | 81 nM | |
| Cellular EC₅₀ (TNF-α) | Effective concentration causing 50% inhibition of LPS-induced TNF-α synthesis in human U937 monocyte-like cells. | 4.4 µM |
Note: The significant difference between the biochemical IC₅₀ and the cellular EC₅₀ highlights the concept of biochemical efficiency (BE) and the challenges of translating enzyme inhibition into cellular effects, often due to factors like cell permeability and high intracellular ATP competition.[3]
Experimental Protocols for Studying the p38/MK2 Pathway
The following protocols provide a framework for investigating the p38/MK2 pathway using a selective inhibitor like this compound.
In Vitro MK2 Kinase Assay (ADP-Glo™ Format)
This biochemical assay quantifies the enzymatic activity of MK2 and the potency of inhibitors by measuring ADP production.
Materials:
-
Recombinant active MK2 enzyme
-
MK2-specific substrate (e.g., HSP27 peptide)
-
ATP solution
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
384-well low-volume plates
Methodology:
-
Compound Preparation : Prepare a serial dilution of this compound in DMSO, then dilute further in Kinase Buffer.
-
Reaction Setup : In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO vehicle.
-
Enzyme Addition : Add 2 µL of MK2 enzyme diluted in Kinase Buffer to each well.
-
Initiate Reaction : Add 2 µL of a substrate/ATP mixture (e.g., final concentrations of 0.2 µg/µL HSP27 peptide and 25 µM ATP).
-
Incubation : Incubate the plate at room temperature for 60 minutes.
-
ADP Detection (Part 1) : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Part 2) : Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP and then into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition : Read the luminescence on a plate reader. The signal is directly proportional to MK2 activity.
-
Analysis : Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
Western Blot Analysis of p38/MK2 Pathway Activation
This method detects changes in the phosphorylation status of key pathway proteins in response to stimuli and inhibitors.
Materials:
-
Cell line (e.g., THP-1, RAW 264.7, or PBMCs)
-
Cell culture medium and supplements
-
Stimulant (e.g., Lipopolysaccharide (LPS) at 1 µg/mL)
-
This compound
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38, anti-phospho-MK2 (Thr334), anti-phospho-HSP27 (Ser82), and antibodies for the corresponding total proteins.
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Cell Culture and Treatment : Plate cells and allow them to adhere or recover. Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation : Add LPS or another stimulus to the media and incubate for a specified time (e.g., 30-60 minutes) to activate the pathway.
-
Cell Lysis : Aspirate the media, wash cells with ice-cold PBS, and add ice-cold Lysis Buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification : Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE : Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection : Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis : Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA directly measures the binding of an inhibitor to its target protein (MK2) in intact cells by assessing changes in the protein's thermal stability.
Materials:
-
Intact cells cultured in suspension or adherent plates
-
This compound or vehicle (DMSO)
-
PBS
-
Lysis Buffer with protease/phosphatase inhibitors
-
PCR tubes or a 96-well PCR plate
-
Thermal cycler
-
Western blot or ELISA materials for protein detection
Methodology:
-
Compound Treatment : Treat intact cells with a high concentration of this compound or vehicle for 1 hour at 37°C to allow for cell entry and target binding.
-
Heating : Aliquot the cell suspensions into PCR tubes or a PCR plate. Heat the samples across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by a cooling step to room temperature.
-
Cell Lysis : Lyse the cells by freeze-thaw cycles or by adding Lysis Buffer.
-
Separation of Fractions : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Analysis of Soluble Fraction : Carefully collect the supernatant (soluble fraction) from each sample.
-
Detection : Analyze the amount of soluble MK2 remaining in each supernatant using Western blot or another quantitative protein detection method.
-
Data Interpretation : Plot the percentage of soluble MK2 against temperature for both the vehicle- and inhibitor-treated samples. A successful binding event will stabilize the MK2 protein, resulting in a rightward shift of its melting curve (i.e., more protein remains soluble at higher temperatures) compared to the vehicle control.
TNF-α Release Assay for Cellular Activity
This assay measures the functional consequence of MK2 inhibition by quantifying the reduction in inflammatory cytokine secretion from immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Human TNF-α ELISA Kit
-
96-well cell culture plates
Methodology:
-
Cell Plating : Seed PBMCs or THP-1 cells in a 96-well plate at an appropriate density (e.g., 2 x 10⁵ cells/well).
-
Inhibitor Pre-treatment : Add serial dilutions of this compound or vehicle (DMSO) to the wells and pre-incubate for 1-2 hours at 37°C.
-
Stimulation : Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated controls.
-
Incubation : Incubate the plate for 4-18 hours at 37°C to allow for TNF-α production and secretion.
-
Supernatant Collection : Centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.
-
ELISA : Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Analysis : Calculate the percent inhibition of TNF-α release for each inhibitor concentration compared to the LPS-stimulated vehicle control. Determine the EC₅₀ value from the resulting dose-response curve.
Visualizing the Pathway and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts and workflows, adhering to the specified design constraints.
Caption: The canonical p38/MK2 signaling cascade from stimuli to cellular response.
Caption: Experimental workflow for Western Blot analysis of pathway activation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The p38/MK2 signaling pathway is a fundamental axis that translates stress and inflammatory signals into potent cellular responses. Its deep involvement in chronic inflammation and cancer progression has established it as a high-priority target for therapeutic intervention. While direct inhibition of p38 MAPK has been hindered by toxicity, targeting the downstream kinase MK2 provides a more refined approach with the potential for an improved safety profile. Chemical probes like this compound are vital for the continued elucidation of this pathway, enabling researchers to precisely dissect the role of MK2 in various physiological and pathological contexts. The combination of robust biochemical, cell-based, and target engagement assays, as detailed in this guide, provides a comprehensive toolkit for validating new inhibitors and advancing our understanding of p38/MK2-driven diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Pathways and Roles for Vitamin K2-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Distinct Cellular Functions of MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MK2 inhibitor protects murine microglial cells from neuroinflammation | BioWorld [bioworld.com]
- 11. mhh.de [mhh.de]
- 12. Facebook [cancer.gov]
- 13. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) Inhibition in Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide addresses the role of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) inhibitors in cytokine production. Despite extensive searches, specific quantitative data and detailed experimental protocols for the compound "MK2-IN-7" are not publicly available. Therefore, this document utilizes data from other well-characterized, publicly documented MK2 inhibitors, such as Zunsemetinib (ATI-450) and CC-99677, as representative examples to illustrate the therapeutic potential and mechanism of action of this class of inhibitors.
Executive Summary
Chronic inflammation, driven by the overproduction of pro-inflammatory cytokines, is a hallmark of numerous autoimmune diseases and cancer. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, and its downstream substrate, MK2, has emerged as a promising therapeutic target. Inhibition of MK2 offers a more selective approach to modulating inflammatory cytokine production compared to broader p38 MAPK inhibition, potentially avoiding some of the toxicities associated with the latter. This guide provides an in-depth overview of the role of MK2 in cytokine production, supported by quantitative data from representative MK2 inhibitors, detailed experimental methodologies, and visual representations of the key signaling pathways and workflows.
The p38/MK2 Signaling Pathway and Its Role in Cytokine Regulation
The p38 MAPK pathway is activated by cellular stressors and inflammatory stimuli, leading to the phosphorylation and activation of a cascade of downstream effectors.[1] One of the most critical of these is MK2. Upon activation by p38 MAPK, MK2 translocates from the nucleus to the cytoplasm, where it plays a pivotal role in the post-transcriptional regulation of pro-inflammatory cytokine expression.[1] MK2 achieves this primarily by stabilizing the messenger RNA (mRNA) of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), which contain adenylate-uridylate-rich elements (AREs) in their 3'-untranslated regions. By phosphorylating ARE-binding proteins like tristetraprolin (TTP), MK2 prevents the degradation of these cytokine mRNAs, leading to their enhanced translation and secretion.[2]
References
Preliminary Studies on MK2-IN-7: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key downstream substrate of p38 MAPK, plays a pivotal role in the inflammatory response. Its involvement in the biosynthesis of pro-inflammatory cytokines such as TNF-α makes it a compelling therapeutic target for a range of autoimmune and inflammatory diseases. MK2-IN-7, also identified as Compound 144, is a potent and selective inhibitor belonging to the aminocyanopyridine class of compounds. This document provides a technical summary of the preliminary studies on this compound, focusing on its inhibitory activity, the relevant signaling pathway, and the experimental methodologies employed in its initial characterization.
Quantitative Data
The inhibitory potency of the aminocyanopyridine class of MK2 inhibitors was determined through in vitro biochemical assays. The data for a representative compound from this series, which is structurally analogous to this compound, is summarized below.
| Compound ID | Target | Assay Type | IC50 (nM) |
| 7p (Aminocyanopyridine analog) | MK2 | Biochemical Enzyme Inhibition | 130[1] |
Signaling Pathway
MK2 is a critical component of the p38 MAPK signaling cascade, which is activated by cellular stressors and inflammatory cytokines. Upon activation, p38 MAPK phosphorylates and activates MK2, leading to the phosphorylation of downstream substrates that regulate the stability and translation of mRNAs encoding for pro-inflammatory cytokines like TNF-α. Inhibition of MK2 by compounds such as this compound blocks this cascade, thereby reducing the production of these inflammatory mediators.
Experimental Protocols
The preliminary evaluation of aminocyanopyridine inhibitors, including compounds structurally related to this compound, involved a biochemical enzyme assay and a cell-based assay to confirm cellular activity.
MK2 Biochemical Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against the MK2 enzyme.
Methodology:
-
Enzyme and Substrate: Recombinant human MK2 enzyme and a specific peptide substrate are used.
-
Assay Principle: The assay measures the phosphorylation of the substrate by MK2. This is typically a kinase assay that quantifies the transfer of a phosphate group from ATP to the substrate.
-
Procedure:
-
The test compound (e.g., this compound) at various concentrations is pre-incubated with the MK2 enzyme in a suitable assay buffer.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be achieved through various detection methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based technologies.
-
The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
-
U937 Cell-Based TNF-α Suppression Assay
Objective: To assess the ability of the test compounds to inhibit the production of TNF-α in a human monocytic cell line.
Methodology:
-
Cell Line: U937 human monocytic cells are used as they are known to produce TNF-α upon stimulation.
-
Stimulant: Lipopolysaccharide (LPS) is commonly used to induce the production of TNF-α.
-
Procedure:
-
U937 cells are cultured under standard conditions.
-
Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified duration.
-
The cells are then stimulated with LPS to induce TNF-α production.
-
After an incubation period, the cell supernatant is collected.
-
The concentration of TNF-α in the supernatant is measured using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
The dose-dependent inhibition of TNF-α production by the test compound is determined, and the IC50 value for cellular activity is calculated.
-
Conclusion
The preliminary studies on the aminocyanopyridine class of compounds, including this compound, have identified them as potent inhibitors of the MK2 enzyme. The in vitro biochemical data, supported by cell-based assays demonstrating the suppression of TNF-α, underscores the potential of this chemical series for the development of novel anti-inflammatory therapeutics. Further investigation into the selectivity, pharmacokinetic, and pharmacodynamic properties of this compound is warranted to fully elucidate its therapeutic potential.
References
MK2-IN-7: A Technical Guide for Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of MK2-IN-7, a potent and selective inhibitor of the Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2). MK2 is a critical downstream effector in the p38 MAPK signaling pathway, a key cascade in the inflammatory response. By inhibiting MK2, this compound offers a targeted approach to modulate the production of pro-inflammatory cytokines, making it a valuable tool for basic research in inflammation and a potential starting point for the development of novel anti-inflammatory therapeutics. This document details the mechanism of action of this compound, presents its inhibitory activity in biochemical and cellular assays, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction: The Role of MK2 in Inflammation
Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. The p38 MAPK signaling pathway plays a central role in orchestrating the inflammatory response, primarily through the regulation of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β)[1][2].
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that acts as a direct downstream substrate of p38 MAPK. Upon activation by p38 MAPK, MK2 translocates from the nucleus to the cytoplasm, where it phosphorylates various substrates involved in mRNA stability and translation of inflammatory cytokines. A key function of MK2 is the post-transcriptional regulation of cytokines by phosphorylating and inactivating mRNA-destabilizing proteins like tristetraprolin (TTP). This leads to the stabilization of cytokine mRNAs and their subsequent translation, amplifying the inflammatory signal.
Targeting p38 MAPK has been a long-standing goal for anti-inflammatory drug development. However, the clinical translation of p38 inhibitors has been hampered by toxicity and a lack of sustained efficacy, potentially due to the diverse roles of p38 in cellular processes beyond inflammation[3]. Consequently, inhibiting MK2, a more specific downstream node in the inflammatory cascade, has emerged as a promising alternative therapeutic strategy with the potential for improved safety and efficacy[2][3].
This compound: A Selective MK2 Inhibitor
This compound, also referred to as MK2 Inhibitor IV or MK 25, is a potent and highly selective, non-ATP competitive inhibitor of MK2[4][5]. Its non-ATP competitive binding mode is a significant advantage, as it can lead to greater selectivity over other kinases that share a conserved ATP-binding pocket[6][7][8][9].
Chemical Properties:
| Property | Value |
| IUPAC Name | 5-(4-chlorophenyl)-N-[4-(1-piperazinyl)phenyl]-N-(2-pyridinylmethyl)-2-furancarboxamide, monohydrochloride[4][5] |
| CAS Number | 1314118-94-9[4][5] |
| Molecular Formula | C₂₇H₂₅ClN₄O₂ · HCl[4][5] |
| Molecular Weight | 509.4 g/mol [4][5] |
Quantitative Data: Inhibitory Activity of this compound
The following tables summarize the reported inhibitory concentrations (IC50) of this compound in various assays. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific biological target or process by 50%.
Table 1: Biochemical Inhibitory Activity
| Target | Assay Type | IC50 (µM) | Reference |
| MK2 | In vitro kinase assay | 0.11 | [4][5] |
Table 2: Cellular Inhibitory Activity
| Cell Line | Assay | Measured Endpoint | IC50 (µM) | Reference |
| THP-1 (human monocytic leukemia) | LPS-stimulated cytokine secretion | TNF-α secretion | 4.4 | [4][5] |
| THP-1 (human monocytic leukemia) | LPS-stimulated cytokine secretion | IL-6 secretion | 5.2 | [4][5] |
| SW1353 (human chondrosarcoma) | IL-1β-stimulated MMP secretion | MMP13 secretion | 5.7 | [4][5] |
| Human primary chondrocytes | IL-1β-stimulated MMP secretion | MMP13 secretion | 2.2 | [4][5] |
Signaling Pathways and Experimental Workflows
The p38/MK2 Signaling Pathway in Inflammation
The following diagram illustrates the central role of the p38/MK2 signaling axis in the production of pro-inflammatory cytokines. External stimuli, such as lipopolysaccharide (LPS), activate upstream kinases that phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates and activates MK2, leading to the stabilization of cytokine mRNA and subsequent protein synthesis. This compound intervenes by directly inhibiting the activity of MK2.
Caption: The p38/MK2 signaling pathway leading to inflammatory cytokine production.
Experimental Workflow: In Vitro Kinase Assay
This diagram outlines the general steps involved in an in vitro kinase assay to determine the biochemical potency of this compound.
References
- 1. diva-portal.org [diva-portal.org]
- 2. youtube.com [youtube.com]
- 3. sceti.co.jp [sceti.co.jp]
- 4. caymanchem.com [caymanchem.com]
- 5. MK2 Inhibitor IV | CAS 1314118-94-9 | Cayman Chemical | Biomol.com [biomol.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a Potent Dihydrooxadiazole Series of Non-ATP-Competitive MK2 (MAPKAPK2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Cellular Effects of MK2-IN-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that functions as a critical downstream effector of the p38 MAPK signaling pathway. This pathway is a central regulator of cellular responses to stress and inflammation. Dysregulation of the p38/MK2 cascade is implicated in a variety of inflammatory diseases and cancers, making MK2 a compelling therapeutic target. MK2-IN-7 is a small molecule inhibitor of MK2, showing promise in preclinical research for its potential to modulate inflammatory responses. This technical guide provides an in-depth overview of the cellular effects of this compound, including its mechanism of action, quantitative data on its biological activities, and detailed experimental protocols.
Mechanism of Action
MK2 is directly activated by p38 MAPKα and p38 MAPKβ isoforms. Upon activation, MK2 translocates from the nucleus to the cytoplasm, where it phosphorylates a range of substrates involved in inflammatory cytokine production and cell migration. One of the key mechanisms of MK2-mediated inflammation is the post-transcriptional regulation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). MK2 phosphorylates and inactivates tristetraprolin (TTP), a protein that promotes the degradation of cytokine mRNAs. By inhibiting TTP, activated MK2 leads to the stabilization of these cytokine transcripts, resulting in increased protein production and amplification of the inflammatory response.
This compound, as an inhibitor of MK2, is designed to block the catalytic activity of the kinase. By doing so, it prevents the phosphorylation of downstream substrates like TTP, thereby promoting the degradation of pro-inflammatory cytokine mRNAs and reducing their secretion. Furthermore, MK2 is known to phosphorylate heat shock protein 27 (HSP27), a protein involved in actin cytoskeleton remodeling and cell migration. Inhibition of MK2 by this compound is therefore also expected to impact cellular motility.
Quantitative Data on Cellular Effects
The following tables summarize the quantitative effects of MK2 inhibitors on various cellular processes. While specific data for this compound is limited in publicly available literature, the provided data for other potent MK2 inhibitors serves as a valuable reference.
Table 1: Inhibition of Pro-inflammatory Cytokine Production
| Cytokine | Cell Line/System | Stimulus | MK2 Inhibitor | IC50 / % Inhibition | Reference |
| TNF-α | Human PBMCs | LPS | CC-99677 | Concentration-dependent inhibition | [1] |
| IL-6 | Human PBMCs | LPS | CC-99677 | Concentration-dependent inhibition | [1] |
| IL-17 | Human PBMCs | LPS | CC-99677 | Concentration-dependent inhibition | [1] |
| IL-1β | Colorectal Cancer Cells | - | Unnamed MK2 Inhibitor | 80% reduction | |
| IL-6 | Colorectal Cancer Cells | - | Unnamed MK2 Inhibitor | 80% reduction | |
| TNF-α | Colorectal Cancer Cells | - | Unnamed MK2 Inhibitor | 80% reduction |
Table 2: Effects on Cell Migration and Invasion
| Assay | Cell Line | Treatment | Quantitative Effect | Reference |
| Cell Migration | Murine Embryonic Fibroblasts (MEFs) | MK2 Deficiency | Dramatically reduced | |
| Cell Migration | Smooth Muscle Cells | MK2 Deficiency | Dramatically reduced | |
| Cell Invasion | Colorectal Cancer Cells | Unnamed MK2 Inhibitor | Decreased invasion |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language for Graphviz.
Detailed Experimental Protocols
1. Cytokine Production Inhibition Assay (ELISA)
-
Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines.
-
Materials:
-
Cell line (e.g., human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes, or primary macrophages)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium and pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO) and an untreated control.
-
Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) to induce cytokine production.
-
Incubate the plate for an appropriate time, which can range from 4 to 24 hours depending on the cytokine being measured.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine in each sample.
-
Generate a dose-response curve by plotting the cytokine concentration against the log of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of cytokine production.
-
2. Cell Migration Assay (Scratch Wound Healing Assay)
-
Objective: To assess the effect of this compound on cell migration.
-
Materials:
-
Adherent cell line (e.g., fibroblasts, endothelial cells, or cancer cell lines)
-
Cell culture medium with 10% FBS
-
This compound (dissolved in DMSO)
-
Sterile 200 µL pipette tips
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
6-well or 12-well cell culture plates
-
-
Procedure:
-
Seed cells in a 6-well or 12-well plate at a high density to form a confluent monolayer.
-
Once confluent, use a sterile 200 µL pipette tip to create a straight "scratch" or "wound" in the center of the cell monolayer.
-
Gently wash the wells with PBS to remove any detached cells.
-
Replace the PBS with fresh cell culture medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Capture an initial image of the scratch at time zero (T=0) using a microscope.
-
Incubate the plate at 37°C in a CO2 incubator.
-
Capture images of the same field of view at regular intervals (e.g., every 6, 12, or 24 hours) until the scratch in the control well is nearly closed.
-
Using image analysis software, measure the area of the scratch at each time point.
-
Calculate the percentage of wound closure for each condition using the following formula: % Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] * 100
-
Compare the rate of wound closure between the this compound treated and vehicle control groups.
-
3. Transwell Invasion Assay
-
Objective: To evaluate the effect of this compound on the invasive potential of cells.
-
Materials:
-
Invasive cell line (e.g., MDA-MB-231 breast cancer cells)
-
Transwell inserts (typically with 8 µm pores) for 24-well plates
-
Matrigel basement membrane matrix
-
Serum-free cell culture medium
-
Cell culture medium with 10% FBS (as a chemoattractant)
-
This compound (dissolved in DMSO)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet stain
-
Microscope
-
-
Procedure:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium.
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C for at least 30 minutes.
-
Harvest and resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Seed the cells into the upper chamber of the Matrigel-coated inserts.
-
Add cell culture medium containing 10% FBS to the lower chamber to act as a chemoattractant.
-
Incubate the plate for 24-48 hours to allow for cell invasion.
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Using a microscope, count the number of stained (invaded) cells in several random fields of view.
-
Calculate the average number of invaded cells per field and compare the results between the different treatment groups.
-
4. Western Blot for Phospho-HSP27
-
Objective: To determine the effect of this compound on the phosphorylation of HSP27, a direct downstream target of MK2.
-
Materials:
-
Cell line of interest
-
This compound (dissolved in DMSO)
-
Stimulus to activate the p38/MK2 pathway (e.g., anisomycin, sorbitol, or TNF-α)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-HSP27 (Ser82) and anti-total-HSP27
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blots
-
-
Procedure:
-
Culture cells to 70-80% confluency.
-
Pre-treat the cells with this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate agonist for 15-30 minutes to induce HSP27 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-HSP27 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total HSP27.
-
Quantify the band intensities to determine the relative levels of phospho-HSP27 in each sample.
-
Conclusion
This compound is a valuable tool for investigating the cellular roles of the MK2 signaling pathway. This guide provides a foundational understanding of its mechanism of action and offers detailed protocols for assessing its effects on key cellular processes such as cytokine production, migration, and invasion. The provided quantitative data, while not specific to this compound, offers a strong indication of the expected efficacy of potent MK2 inhibitors. Researchers utilizing this compound can adapt these protocols to their specific cell systems and experimental questions to further elucidate the therapeutic potential of targeting MK2 in inflammatory diseases and cancer.
References
MK2-IN-7: A Technical Guide to its Target, Binding, and Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule inhibitor MK2-IN-7, focusing on its target protein, binding site, and its role within the broader p38/MK2 signaling pathway. This document synthesizes available data to offer a comprehensive resource for professionals in drug discovery and biomedical research.
Target Protein: Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2)
The designated target of this compound is the serine/threonine kinase, Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2), also known as MAPKAPK2. MK2 is a crucial downstream effector of the p38 MAPK signaling cascade, a pathway central to cellular responses to stress and inflammation.
The p38 MAPK pathway is activated by a variety of extracellular stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as environmental stressors.[1] Upon activation, p38 MAPK phosphorylates and activates MK2.[1][2][3] Activated MK2, in turn, phosphorylates a range of downstream substrates involved in processes such as cytokine production, cell cycle regulation, and actin remodeling.[4]
The p38/MK2 Signaling Pathway
The p38/MK2 signaling axis plays a pivotal role in inflammatory responses. A simplified representation of this pathway is illustrated below. Environmental stressors and inflammatory cytokines trigger the activation of upstream kinases, which in turn phosphorylate and activate p38 MAPK. Activated p38 then forms a complex with and phosphorylates MK2, leading to the activation of MK2 and its subsequent downstream signaling.
This compound: An Aminocyanopyridine Inhibitor
| Compound Class | Target | Reported IC50 Range | Cellular Activity |
| Aminocyanopyridines | MK2 | As low as 130 nM[5] | Suppression of TNFα in U937 cells[5] |
Table 1: Activity of Aminocyanopyridine MK2 Inhibitors
Binding Site of this compound
While a crystal structure of MK2 in complex with this compound is not publicly available, the binding mode can be inferred from the mechanism of similar ATP-competitive inhibitors. These inhibitors typically occupy the ATP-binding pocket of the kinase.
The ATP-binding site of MK2 is located in the cleft between the N- and C-terminal lobes of the kinase domain. Key residues in this pocket are crucial for inhibitor binding. Although the precise interactions of this compound are not confirmed, it is anticipated to form hydrogen bonds and hydrophobic interactions with residues within this pocket, thereby preventing the binding of ATP and subsequent phosphorylation of its substrates.
Experimental Protocols
In Vitro MK2 Kinase Assay (Representative Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against MK2.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
Dilute recombinant human MK2 enzyme and a suitable substrate (e.g., HSP27tide peptide) in the reaction buffer.
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in the reaction buffer.
-
Prepare an ATP solution in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted MK2 enzyme, substrate, and test compound (this compound) or vehicle control (DMSO).
-
Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be close to the Km for MK2.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Terminate the reaction.
-
Quantify the amount of substrate phosphorylation. This can be achieved using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the substrate.
-
Luminescence-based assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
TNFα Suppression Assay in U937 Cells (Representative Protocol)
This protocol outlines a method to assess the ability of this compound to inhibit the production of TNFα in a human monocytic cell line.
Methodology:
-
Cell Culture and Differentiation:
-
Culture U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Differentiate the U937 monocytes into a macrophage-like phenotype by treating with phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 24-48 hours.
-
-
Inhibitor Treatment and Stimulation:
-
Wash the differentiated cells and replace the medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce TNFα production.
-
-
TNFα Measurement:
-
After a suitable incubation period (e.g., 4-6 hours), collect the cell culture supernatants.
-
Measure the concentration of TNFα in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNFα suppression for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value for TNFα suppression by plotting the percent suppression against the inhibitor concentration.
-
Conclusion
This compound is a member of the aminocyanopyridine class of potent MK2 inhibitors. By targeting the ATP-binding site of MK2, it effectively blocks the downstream signaling of the p38 MAPK pathway, a key mediator of inflammatory responses. This technical guide provides a foundational understanding of this compound's mechanism of action and offers representative protocols for its characterization. Further investigation, including the determination of a co-crystal structure, will provide more detailed insights into its specific binding interactions and facilitate the development of more potent and selective MK2 inhibitors for therapeutic applications in inflammatory diseases and cancer.
References
- 1. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular basis of MAPK-activated protein kinase 2:p38 assembly - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MK2-IN-7 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK2-IN-7 is a potent and selective inhibitor of the mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 or MK2). MK2 is a key downstream substrate of p38 MAPK and plays a critical role in inflammatory responses and cellular stress signaling. The p38/MK2 signaling pathway is a central regulator of the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][2] By inhibiting MK2, this compound effectively blocks the production of these cytokines, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases and cancer.[1]
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its biological activity and cytotoxicity.
Mechanism of Action
This compound targets the p38 MAPK/MK2 signaling cascade. Upon activation by cellular stressors or inflammatory stimuli, p38 MAPK phosphorylates and activates MK2. Activated MK2, in turn, phosphorylates downstream targets, including tristetraprolin (TTP), which leads to the stabilization of mRNAs encoding for pro-inflammatory cytokines, and heat shock protein 27 (HSP27), which is involved in actin remodeling and cell migration.[3] this compound inhibits the catalytic activity of MK2, thereby preventing the phosphorylation of its substrates and suppressing the inflammatory response.
Caption: p38/MAPKAPK2 (MK2) Signaling Pathway and Point of Inhibition by this compound.
Data Presentation
Table 1: Biochemical and Cellular Activity of Representative MK2 Inhibitors
| Compound | Target | IC50 (nM) | Cell-Based Assay | Cell Line | Cellular IC50 (µM) | Reference |
| MK2-IN-1 | MK2 | 110 | TNF-α production | - | - | [4] |
| PF-3644022 | MK2 | 3 | TNF-α production | U937 | 0.16 | N/A |
| ATI-450 | MK2 | - | IL-1β production | - | 1-10 | [5] |
Note: Data for this compound is not publicly available. The table presents data from other well-characterized MK2 inhibitors to provide a reference for expected potency.
Table 2: Recommended Concentration Range for this compound in Cell Culture
| Assay Type | Recommended Concentration Range | Incubation Time |
| Inhibition of HSP27 Phosphorylation | 1 - 25 µM | 1 - 24 hours |
| Cytokine Production Inhibition (e.g., TNF-α, IL-6) | 0.1 - 20 µM | 4 - 48 hours |
| Cell Viability/Cytotoxicity | 0.1 - 100 µM | 24 - 72 hours |
Note: The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a compound with a molecular weight of 295.72 g/mol , dissolve 2.96 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Note on DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. It is recommended to keep the final DMSO concentration in your cell culture medium at or below 0.1% if possible. Always include a vehicle control (DMSO alone) in your experiments at the same final concentration used for the this compound treatment.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on a chosen cell line.
Caption: Workflow for a typical MTT-based cell viability assay.
Materials:
-
Cells of interest (e.g., THP-1, U937, or a relevant cancer cell line)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test is 0.1, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (DMSO at the highest concentration used).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 48 to 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.[6][7]
Inhibition of Cytokine Production (TNF-α ELISA)
This protocol describes how to measure the inhibitory effect of this compound on the production of TNF-α in lipopolysaccharide (LPS)-stimulated monocytic cells (e.g., THP-1).
Caption: Experimental workflow for measuring cytokine inhibition.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
24-well plates
-
Human TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 24-well plate.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS at a final concentration of 1 µg/mL. Include an unstimulated control.
-
Incubate the plate for 4 to 24 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, centrifuge the plate to pellet the cells and collect the supernatant.
-
Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.
-
Measure the absorbance and calculate the concentration of TNF-α in each sample.
-
Plot the TNF-α concentration against the this compound concentration to determine the inhibitory effect.
Western Blot Analysis of HSP27 Phosphorylation
This protocol is for assessing the inhibition of MK2 activity by measuring the phosphorylation of its direct substrate, HSP27.
Materials:
-
Cells of interest (e.g., HeLa, U2OS, or other responsive cell lines)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Stimulant (e.g., Anisomycin, UV radiation, or Sorbitol to activate the p38/MK2 pathway)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-HSP27 (Ser82) and anti-total HSP27
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with desired concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with an appropriate stressor to activate the p38/MK2 pathway (e.g., 10 µg/mL Anisomycin for 30 minutes). Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane and run the SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-HSP27 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Strip the membrane and re-probe with an antibody against total HSP27 for a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated HSP27 to total HSP27.[8][9]
Troubleshooting
-
Compound Precipitation: If this compound precipitates upon dilution in aqueous media, prepare intermediate dilutions in a co-solvent like ethanol or use a higher final concentration of DMSO (up to 0.5% if tolerated by the cells). Ensure thorough mixing upon dilution.
-
Low Inhibitory Effect: The chosen cell line may have low expression of MK2 or a less active p38/MK2 pathway. Confirm pathway activation in your cell line using a positive control (e.g., a known p38 activator). The concentration or incubation time may need to be optimized.
-
High Cytotoxicity: If significant cell death is observed at low concentrations, reduce the incubation time or the concentration of this compound. Also, verify that the final DMSO concentration is not toxic to your cells.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of the p38/MK2 signaling pathway in various cellular processes, particularly in the context of inflammation. The protocols provided here offer a framework for characterizing the effects of this compound in cell culture. It is crucial to empirically determine the optimal experimental conditions for each specific cell line and research question.
References
- 1. Inhibition of MK2 suppresses IL-1β, IL-6, and TNF-α-dependent colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MK2: a novel molecular target for anti-inflammatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heat shock protein 27 phosphorylation state is associated with cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 7tmantibodies.com [7tmantibodies.com]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of HSP27 Phosphorylation by a Cell-permeant MAPKAP Kinase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
Application Notes and Protocols for MK2-IN-7 (PF-3644022) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of the potent and selective Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) inhibitor, PF-3644022, often referred to as MK2-IN-7. This document includes summaries of reported dosages in various animal models, detailed experimental protocols, and a diagram of the relevant signaling pathway.
Introduction
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase downstream of p38 MAPK, playing a crucial role in inflammatory responses.[1] It regulates the biosynthesis of pro-inflammatory cytokines such as TNF-α and IL-6 at a post-transcriptional level.[2][3] Inhibition of MK2 is a promising therapeutic strategy for various inflammatory diseases and cancers.[1][4] PF-3644022 is a potent, ATP-competitive inhibitor of MK2 with demonstrated oral efficacy in multiple preclinical animal models.[2][3]
Data Presentation
The following tables summarize the quantitative data for PF-3644022 administration in various animal studies.
Table 1: In Vivo Efficacy of PF-3644022 in Rodent Models
| Animal Model | Species | Dosage | Route of Administration | Dosing Regimen | Efficacy Readout | ED50 | Reference |
| LPS-Induced Endotoxemia | Rat | 3-100 mg/kg | Oral Gavage | Single dose | Inhibition of TNF-α production | 6.9 mg/kg | [2][3] |
| LPS-Induced Endotoxemia | Mouse | Not specified | Oral Gavage | Not specified | Inhibition of TNF-α release | 7.02 mg/kg | [5] |
| Streptococcal Cell Wall-Induced Arthritis | Rat | 3-100 mg/kg | Oral Gavage | Twice a day for 12 days | Inhibition of paw swelling | 20 mg/kg | [2][3][6] |
| Chronic Cervical Spinal Cord Compression | Mouse (twy/twy) | 30 mg/kg | Not specified | Not specified | Prevention of motor function decrease | - | [7] |
| Head and Neck Squamous Cell Carcinoma (PDX model) | Mouse | 50 µM (30 µl) | Peritumoral injection | Not specified | Enhanced radiation-induced tumor volume decrease and increased survival | - | [7] |
Table 2: Pharmacokinetic Parameters of PF-3644022 in Rats
| Parameter | Value | Reference |
| MK2 Inhibition (Ki) | 3 nM | [2][3] |
| IC50 (LPS-stimulated TNF-α in U937 cells) | 160 nM | [2][3] |
| IC50 (LPS-stimulated TNF-α in human whole blood) | 1.6 µM | [2][3] |
| IC50 (LPS-stimulated IL-6 in human whole blood) | 10.3 µM | [2][3] |
Experimental Protocols
Oral Administration of PF-3644022 in a Rat Arthritis Model
This protocol is based on studies of streptococcal cell wall-induced arthritis.[2][3]
Materials:
-
PF-3644022
-
Vehicle: 0.5% Methylcellulose with 0.025% Tween 20 in water
-
Lewis rats
-
Streptococcal cell wall peptidoglycan-polysaccharide complexes
-
Oral gavage needles
-
Displacement plethysmometer
Procedure:
-
Induction of Arthritis: Induce arthritis in Lewis rats by a single intraperitoneal injection of streptococcal cell wall peptidoglycan-polysaccharide complexes.
-
Compound Preparation: Prepare a suspension of PF-3644022 in the vehicle (0.5% Methylcellulose with 0.025% Tween 20). A fresh 10 mM stock solution of PF-3644022 in 100% DMSO can be used for initial dilution.[2]
-
Dosing:
-
Efficacy Assessment:
Intraperitoneal Administration of PF-3644022 in a Mouse Endotoxemia Model
This protocol is adapted from general procedures for assessing anti-inflammatory compounds.
Materials:
-
PF-3644022
-
Vehicle: 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
Mice (e.g., C57BL/6)
-
Lipopolysaccharide (LPS)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Compound Preparation: Prepare a suspended solution of PF-3644022. For a 2.08 mg/mL solution, add 100 μL of a 20.8 mg/mL DMSO stock solution to 900 μL of 20% SBE-β-CD in saline and mix well.[6]
-
Dosing:
-
Administer the prepared PF-3644022 suspension or vehicle control via intraperitoneal injection.
-
The volume of injection should be adjusted based on the weight of the mouse.
-
-
Induction of Endotoxemia:
-
Challenge the mice with an intraperitoneal injection of LPS (e.g., 25 μ g/mouse ) one hour after the administration of PF-3644022.[5]
-
-
Efficacy Assessment:
Mandatory Visualization
Signaling Pathway
The p38 MAPK/MK2 signaling pathway is a key regulator of the inflammatory response. Stress stimuli or inflammatory cytokines activate a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MKK), specifically MKK3 or MKK6.[8][9] Activated MKK3/6 then phosphorylates and activates p38 MAPK.[8][9] Subsequently, activated p38 MAPK phosphorylates and activates MK2.[10] The activated p38/MK2 complex can then translocate to the cytoplasm to phosphorylate downstream targets, leading to the stabilization of mRNAs for pro-inflammatory cytokines like TNF-α and IL-6.[10]
Caption: The p38 MAPK/MK2 signaling cascade and the inhibitory action of PF-3644022.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of PF-3644022 in a mouse model of LPS-induced endotoxemia.
Caption: Workflow for an in vivo study of PF-3644022 in a mouse endotoxemia model.
References
- 1. MK2 is a therapeutic target for high-risk multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MK2 drives progression of pancreas and colon cancers by suppressing CD8+ T cell cytotoxic function and is a potential immunotherapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for MK2-IN-7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, preparation, and application of MK2-IN-7, a potent inhibitor of MAP kinase-activated protein kinase 2 (MK2). The provided protocols and diagrams are intended to guide researchers in the effective use of this compound in in vitro studies.
Introduction
This compound is a crucial research tool for investigating the p38 MAPK/MK2 signaling pathway, which is implicated in inflammatory diseases, autoimmune disorders, and cancer. As a selective inhibitor, this compound allows for the elucidation of the downstream effects of MK2 activity. Proper handling and preparation of this compound are paramount for obtaining reliable and reproducible experimental results.
Data Presentation
Solubility of MK2 Inhibitors
The solubility of small molecule inhibitors can vary. While specific quantitative solubility data for this compound is not consistently reported across all suppliers, the following table summarizes the solubility of related MK2 inhibitors in dimethyl sulfoxide (DMSO), a common solvent for this class of compounds. Researchers should note that the solubility of MK2-IN-1 hydrochloride shows conflicting data between suppliers, underscoring the importance of verifying solubility for each specific compound and batch.
| Compound | Solvent | Solubility | Source |
| MK2 Inhibitor III | DMSO | 68 mg/mL | Selleck Chemicals[1] |
| MK2-IN-1 hydrochloride | DMSO | 100 mg/mL (ultrasonication may be required) | MedChemExpress[2] |
| MK2-IN-1 hydrochloride | DMSO | Insoluble | Selleck Chemicals[3] |
| PF-3644022 (MK2 inhibitor) | DMSO | 14.98 mg/mL | Tocris Bioscience |
Note: It is highly recommended that researchers empirically determine the solubility of their specific batch of this compound before preparing high-concentration stock solutions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The final concentration may need to be adjusted based on the experimentally determined solubility.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound will be provided by the supplier.
-
Aliquot DMSO: In a sterile microcentrifuge tube, add the calculated volume of anhydrous DMSO.
-
Dissolve the compound: Carefully add the weighed this compound powder to the DMSO.
-
Mix thoroughly: Vortex the solution for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, brief sonication (5-10 minutes) in a water bath may be helpful. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: General Cell-Based Assay for MK2 Inhibition
This protocol provides a general workflow for assessing the inhibitory activity of this compound in a cell-based assay. This can be adapted for various downstream readouts, such as cytokine production (e.g., TNF-α) or phosphorylation of downstream targets (e.g., HSP27).
Materials:
-
Cells expressing the p38/MK2 pathway (e.g., U937, THP-1, or other relevant cell lines)
-
Complete cell culture medium
-
Assay plates (e.g., 96-well tissue culture plates)
-
This compound stock solution (from Protocol 1)
-
Stimulant (e.g., Lipopolysaccharide (LPS), Interleukin-1β (IL-1β), or Tumor Necrosis Factor-α (TNF-α))
-
Phosphate-buffered saline (PBS)
-
Detection reagents (e.g., ELISA kit for TNF-α, antibodies for Western blotting)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in a complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest concentration of the inhibitor).
-
Pre-incubation: Incubate the cells with the inhibitor for a specific period (e.g., 1-2 hours) to allow for cell penetration and target engagement.
-
Stimulation: Add the stimulant (e.g., LPS) to the wells to activate the p38/MK2 pathway. Do not add stimulant to the negative control wells.
-
Incubation: Incubate the plate for a period sufficient to induce the desired downstream effect (e.g., 4-24 hours for cytokine production).
-
Endpoint Measurement:
-
For Cytokine Measurement (ELISA): Collect the cell culture supernatant and perform an ELISA to quantify the concentration of the cytokine of interest (e.g., TNF-α).
-
For Protein Phosphorylation (Western Blot): Lyse the cells, collect the protein lysates, and perform a Western blot to detect the phosphorylation of MK2 targets like HSP27.
-
Visualizations
p38 MAPK/MK2 Signaling Pathway
Caption: The p38 MAPK/MK2 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for this compound Stock Preparation
Caption: Workflow for the preparation and storage of an this compound stock solution.
Cell-Based Assay Workflow
Caption: A general experimental workflow for a cell-based MK2 inhibition assay.
References
Targeting MAPK-Activated Protein Kinase 2 (MK2) in Cancer Research: Applications and Protocols
Note to the reader: Initial searches for a specific inhibitor designated "MK2-IN-7" did not yield specific information on a compound with this name. The following application notes and protocols are based on the broader, well-documented role of MAPK-activated protein kinase 2 (MK2) as a therapeutic target in cancer research.
Application Notes
Mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key downstream substrate of the p38 MAPK signaling pathway, has emerged as a significant target in cancer research.[1] The p38/MK2 pathway is activated by cellular stressors and plays a crucial role in regulating inflammation, cell survival, migration, and the DNA damage response.[1] While p38 MAPK inhibitors have faced challenges in clinical trials due to toxicity, targeting MK2 offers a more specific approach with potentially fewer side effects.[1][2] MK2 knockout mice are viable and fertile, suggesting that MK2 inhibition may be better tolerated than broader p38 MAPK inhibition.[1]
MK2's role in cancer is multifaceted. It contributes to tumor progression by promoting an inflammatory tumor microenvironment.[3][4] Specifically, MK2 is involved in the polarization of M2 macrophages, which are known to promote tumor growth and angiogenesis.[3] Furthermore, MK2 regulates the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6, which are critical for cancer cell proliferation, invasion, and survival.[4] Inhibition of MK2 has been shown to decrease tumor growth and progression in various cancer models, including colorectal and pancreatic cancer.[1][4][5]
Beyond its role in inflammation, MK2 is implicated in mediating resistance to chemotherapy and radiotherapy.[1] It influences the DNA damage response, and its inhibition can increase the sensitivity of cancer cells to treatments like gemcitabine.[1] Recent studies also highlight a non-enzymatic function of MK2 in promoting apoptosis by facilitating the nuclear translocation of active caspase 3, particularly in non-small cell lung cancer.[6] This suggests that the therapeutic strategy for targeting MK2 may depend on the cancer type and the specific molecular context.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the role of MK2 in cancer.
Table 1: Effect of MK2 Depletion on CD8+ T Cell Cytotoxic Factors [5]
| Gene | Fold Change (MK2 KO vs. WT CD8+ T cells) |
| Gzmb | ~2.0 - 4.0 |
| Lamp1 | ~2.0 - 4.0 |
| Prf1 | ~2.0 - 4.0 |
Table 2: Impact of MK2 Inhibition on MK2-Induced Cytokines in a Syngeneic CRC Model [4]
| Treatment | Reduction in MK2-Induced Cytokines |
| MK2 inhibitor | ~80% |
Key Experimental Protocols
Protocol 1: Murine Model of Colitis-Associated Cancer
This protocol is adapted from studies investigating the role of MK2 in colorectal cancer.[3][4]
Objective: To induce colitis-associated colorectal cancer in wild-type (WT) and MK2 knockout (KO) mice to evaluate the role of MK2 in tumor development.
Materials:
-
Wild-type and MK2 KO mice
-
Azoxymethane (AOM)
-
Dextran sulfate sodium (DSS)
-
Dissecting microscope
-
ImageJ software
Procedure:
-
Administer a single intraperitoneal (i.p.) injection of AOM (10 mg/kg) to both WT and MK2 KO mice.
-
One week after AOM injection, provide 2.5% DSS in the drinking water for 5 consecutive days to induce chronic inflammation.
-
Follow the DSS treatment with 16 days of regular drinking water.
-
Repeat the cycle of DSS and regular water for a total of five cycles.
-
At the end of the treatment protocol, sacrifice the mice and dissect the distal colons.
-
Count the tumors under a dissecting microscope in a genotype-blinded manner.
-
Quantify the tumor area using ImageJ software.
Protocol 2: In Vitro CD8+ T Cell Activation and Cytotoxicity Assay
This protocol is based on research exploring the impact of MK2 on T cell function.[5]
Objective: To assess the effect of MK2 depletion on the cytotoxic function of CD8+ T cells.
Materials:
-
Spleens from WT and MK2 KO mice
-
CD8+ T cell isolation kit
-
Anti-CD3 and anti-CD28 antibodies
-
Target cancer cells (e.g., pancreatic or colon cancer cell lines)
-
Caspase 3/7 activity assay kit
-
qRT-PCR reagents and primers for Gzmb, Lamp1, and Prf1
Procedure:
-
Isolate CD8+ T cells from the spleens of WT and MK2 KO mice using a magnetic-activated cell sorting (MACS) isolation kit.
-
Activate the isolated CD8+ T cells by culturing them on plates coated with anti-CD3 and anti-CD28 antibodies for 48-72 hours.
-
Co-culture the activated WT and MK2 KO CD8+ T cells with target cancer cells at an appropriate effector-to-target ratio.
-
After 24-48 hours of co-culture, measure caspase 3/7 activity in the target cells to assess apoptosis induction.
-
Isolate RNA from the activated CD8+ T cells and perform qRT-PCR to quantify the expression levels of granzyme B (Gzmb), lysosomal-associated membrane protein 1 (Lamp1), and perforin 1 (Prf1).
Visualizations
Caption: Simplified MK2 signaling pathway in cancer.
Caption: Representative experimental workflow for studying MK2 in cancer.
References
- 1. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MK2 contributes to tumor progression by promoting M2 macrophage polarization and tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "MK2 Promotes Colorectal Cancer Development, Invasion, and Growth Throu" by Anita Lynne Ray [digitalrepository.unm.edu]
- 5. MK2 drives progression of pancreas and colon cancers by suppressing CD8+ T cell cytotoxic function and is a potential immunotherapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Utilizing MK2-IN-7 for the Study of Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autoimmune diseases such as rheumatoid arthritis (RA) and inflammatory bowel disease (IBD) are characterized by chronic inflammation driven by the overproduction of pro-inflammatory cytokines.[1][2] The p38 MAPK/MAPK-activated protein kinase 2 (MK2) signaling pathway is a critical regulator of this process.[3][4] Upon activation by cellular stressors and inflammatory stimuli, p38 MAPK phosphorylates and activates its downstream substrate, MK2.[4][5] Activated MK2 plays a pivotal role in post-transcriptionally regulating the expression of key inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), by stabilizing their messenger RNA (mRNA) transcripts.[3][4][6]
Targeting MK2 offers a promising therapeutic strategy to mitigate inflammation in autoimmune disorders.[3][7] MK2-IN-7 is a research compound belonging to a class of potent and selective inhibitors of MK2. It serves as an invaluable chemical tool for investigating the role of the MK2 pathway in cellular and animal models of autoimmune disease and for evaluating the therapeutic potential of MK2 inhibition. These application notes provide detailed protocols for using compounds like this compound to assess their effects on inflammatory signaling in vitro and their efficacy in a preclinical model of rheumatoid arthritis.
Mechanism of Action: The p38/MK2 Signaling Pathway
The p38 MAPK cascade is a central signaling node that responds to inflammatory cues.[4] In unstimulated cells, MK2 resides in the nucleus complexed with p38α. Upon stimulation by inflammatory signals, p38α is phosphorylated and activated. It then phosphorylates MK2 on key threonine residues (e.g., Thr334), leading to a conformational change that exposes a nuclear export signal.[4][5] The activated p38/MK2 complex translocates to the cytoplasm, where MK2 dissociates to phosphorylate its downstream targets.[4]
A primary substrate of MK2 is Tristetraprolin (TTP), an RNA-binding protein that promotes the degradation of cytokine mRNAs by binding to their AU-rich elements (AREs) in the 3'-untranslated region.[4][6] Phosphorylation of TTP by MK2 inhibits its destabilizing activity, leading to the stabilization and subsequent translation of mRNAs for cytokines like TNF-α and IL-6.[4][6] MK2 inhibitors like this compound block this phosphorylation step, restoring the mRNA-destabilizing function of TTP and thereby reducing the production of key pro-inflammatory cytokines.
Quantitative Data
Specific biochemical data for this compound is not widely published. However, data from closely related, potent, and selective MK2 inhibitors from the same chemical series can be used as a reference for designing experiments. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific function.[8]
| Compound | Target | Assay Type | IC50 Value | Reference |
| MK2-IN-1 | MK2 | Biochemical Kinase Assay | 0.11 µM | [9] |
| MK2-IN-3 | MK2 | Biochemical Kinase Assay | 0.85 nM | [10] |
| MK2-IN-3 | TNFα Production | Cell-based (U937 cells) | 4.4 µM | [10] |
Table 1: Representative inhibitory activities of tool compounds from the MK2 inhibitor class. These values can guide concentration selection for in vitro experiments.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Cytokine Production in Macrophages
This protocol details how to assess the ability of this compound to inhibit the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete RPMI 1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin)[11]
-
This compound (stock solution prepared in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
24-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for murine TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 4 x 10⁵ cells/mL in complete RPMI medium.[12] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Pre-treatment with Inhibitor: The next day, carefully remove the medium. Add fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 30 µM). Include a vehicle control (DMSO) group. Pre-incubate the cells with the inhibitor for 1 hour.[12]
-
LPS Stimulation: Following the pre-incubation, add LPS to the wells to a final concentration of 1 µg/mL to stimulate cytokine production. Do not add LPS to negative control wells.[12]
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.[12]
-
Supernatant Collection: After incubation, centrifuge the plates at low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the cell-free supernatants and store them at -80°C until analysis.
-
Cytokine Measurement: Determine the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.[12][13]
-
Data Analysis: Plot the cytokine concentration against the log concentration of this compound. Use non-linear regression to calculate the IC50 value, which represents the concentration of inhibitor required to reduce cytokine production by 50%.
Protocol 2: Western Blot Analysis of MK2 Pathway Inhibition
This protocol verifies that this compound inhibits the MK2 pathway in cells by measuring the phosphorylation of its direct substrate, Heat Shock Protein 27 (Hsp27).[5]
Materials:
-
Treated cell lysates from a parallel experiment to Protocol 1 (or a new experiment)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% w/v Bovine Serum Albumin (BSA) in TBS with 0.1% Tween® 20 (TBST))[5][14]
-
Primary antibodies: Rabbit anti-Phospho-Hsp27 (Ser82), Rabbit anti-Hsp27 (total), Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After stimulation (a shorter time point, e.g., 30-60 minutes, is often optimal for phosphorylation events), wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer. Separate the proteins by electrophoresis on a polyacrylamide gel.[14]
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Phospho-Hsp27 (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle shaking.[5][15]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed for total Hsp27 and a loading control like β-actin. A decrease in the p-Hsp27/total Hsp27 ratio with increasing inhibitor concentration confirms target engagement.
Protocol 3: In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used and relevant model for human rheumatoid arthritis, sharing many immunological and pathological features.[16][17] This protocol describes a prophylactic treatment regimen to evaluate the efficacy of this compound in preventing the onset and severity of arthritis.
Materials:
-
Male DBA/1J mice (8-10 weeks old)[17]
-
Bovine Type II Collagen Solution
-
Complete Freund’s Adjuvant (CFA)
-
Incomplete Freund’s Adjuvant (IFA)
-
This compound and a suitable vehicle for oral gavage or intraperitoneal injection
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Calipers for measuring paw thickness
Procedure:
-
Acclimation: Acclimate mice to the facility for at least one week before the start of the experiment.
-
Primary Immunization (Day 0): Prepare an emulsion of bovine type II collagen and CFA (1:1 ratio). Anesthetize the mice and inject 100 µL of the emulsion intradermally at the base of the tail.[18]
-
Treatment: Randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose). Begin daily dosing on Day 1 (or Day 20, for a semi-therapeutic model) via the chosen route (e.g., oral gavage).
-
Booster Immunization (Day 21): Prepare an emulsion of bovine type II collagen and IFA (1:1 ratio). Anesthetize the mice and inject 100 µL of the emulsion at a different site near the base of the tail.[18]
-
Clinical Assessment (from Day 21 onwards): Monitor mice three times per week for signs of arthritis. Score each paw on a scale of 0-4 based on erythema and swelling:
-
0 = Normal
-
1 = Mild swelling/erythema of one joint
-
2 = Moderate swelling/erythema of multiple joints
-
3 = Severe swelling/erythema of the entire paw
-
4 = Maximal swelling and ankylosis The maximum score per mouse is 16. Also, measure paw thickness using calipers.
-
-
Termination (Day 42): At the end of the study, euthanize the mice. Collect blood for serum cytokine analysis. Dissect the paws and fix them in 10% formalin for histopathological analysis.
-
Endpoint Analysis:
-
Histology: Process the fixed paws, stain with Hematoxylin and Eosin (H&E), and score for inflammation, pannus formation, and bone/cartilage erosion.
-
Serum Cytokines: Measure levels of inflammatory markers like IL-6 in the serum.
-
Data Analysis: Compare the mean arthritis scores, paw thickness, and histological scores between the vehicle and this compound treated groups using appropriate statistical tests (e.g., two-way ANOVA for clinical scores, t-test or one-way ANOVA for endpoint measures). A significant reduction in these parameters in the treated groups indicates efficacy.
-
References
- 1. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MK2 Inhibition in CD4+ T Cells Protects Against IFNγ and IL-17A, Chronic Inflammation, and Fibrosis in Inflammatory Bowel Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-HSP27 (Ser82) Antibody (#2401) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. mpbio.com [mpbio.com]
- 7. Cross-species transcriptomic signatures predict response to MK2 inhibition in mouse models of chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct contact between iPSC-derived macrophages and hepatocytes drives reciprocal acquisition of Kupffer cell identity and hepatocyte maturation [elifesciences.org]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. chondrex.com [chondrex.com]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
Application Notes and Protocols for MK2-IN-7 in the Inhibition of TNF-α Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases. Its production is tightly regulated at both the transcriptional and post-transcriptional levels. The p38 MAPK/MK2 signaling pathway has been identified as a critical regulator of TNF-α production, primarily through the control of TNF-α mRNA stability and translation.[1][2] Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a key downstream substrate of p38 MAPK.[1] Upon activation by p38 MAPK, MK2 phosphorylates and inactivates tristetraprolin (TTP), an RNA-binding protein that promotes the degradation of TNF-α mRNA.[2] By inhibiting TTP, activated MK2 leads to the stabilization and subsequent translation of TNF-α mRNA, resulting in increased production of the cytokine.[2]
MK2-IN-7 is a potent and selective inhibitor of MK2. By targeting MK2, this compound blocks the downstream signaling cascade that leads to TNF-α production, making it a valuable research tool for studying the role of the p38/MK2 pathway in inflammation and a potential therapeutic agent for inflammatory diseases. Inhibition of MK2 has been shown to lead to a significant reduction in the production of TNF-α, as well as other pro-inflammatory cytokines such as IL-1β and IL-6.[3]
Data Presentation
While specific quantitative data for this compound's inhibition of TNF-α production is not extensively available in public literature, the following tables provide data for other potent and selective MK2 inhibitors to illustrate the typical efficacy of this class of compounds.
Table 1: In Vitro Inhibition of MK2 and TNF-α by Selective MK2 Inhibitors
| Compound | Target | Assay | IC50 / EC50 | Reference |
| PF-3644022 | MK2 | Biochemical Assay | 5.2 nM (IC50) | MedchemExpress |
| PF-3644022 | TNF-α | LPS-stimulated human whole blood | 160 nM (IC50) | ResearchGate |
| Gamcemetinib (CC-99677) | MK2 | Biochemical Assay | 156.3 nM (IC50) | MedchemExpress |
| Gamcemetinib (CC-99677) | p-HSP27 (MK2 substrate) | Cell-based Assay | 89 nM (EC50) | MedchemExpress |
Table 2: Cellular Effects of MK2 Inhibition on Cytokine Production
| Cell Line | Treatment | Effect on Cytokine Production | Reference |
| CT26 (murine colorectal carcinoma) | MK2 inhibitors | ~80% reduction in TNF-α, IL-1β, and IL-6 | [3] |
Signaling Pathways and Experimental Workflows
p38/MK2 Signaling Pathway in TNF-α Production
Caption: The p38/MK2 signaling pathway leading to TNF-α production and its inhibition by this compound.
Experimental Workflow for Evaluating this compound
Caption: General experimental workflow to assess the inhibitory effect of this compound on TNF-α production.
Experimental Protocols
Protocol 1: In Vitro Inhibition of TNF-α Production in LPS-Stimulated THP-1 Monocytes
This protocol describes a cell-based assay to determine the IC50 of this compound for the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated human THP-1 monocytic cells.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Human TNF-α ELISA kit, HTRF kit, or AlphaLISA kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 complete medium at 37°C in a humidified 5% CO2 incubator.
-
To differentiate the monocytic THP-1 cells into macrophage-like cells, seed the cells at a density of 1 x 10^6 cells/mL in a 96-well plate in the presence of 100 ng/mL PMA.
-
Incubate for 48 hours to allow for adherence and differentiation.
-
After incubation, gently aspirate the medium and wash the adherent cells twice with warm PBS.
-
Add fresh, serum-free RPMI-1640 medium to the wells and incubate for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free RPMI-1640 medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration does not exceed 0.1% in all wells.
-
Aspirate the medium from the differentiated THP-1 cells and add 100 µL of the prepared this compound dilutions or vehicle control (0.1% DMSO in medium) to the respective wells.
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Prepare a 2x concentrated solution of LPS in serum-free RPMI-1640 medium (e.g., 200 ng/mL for a final concentration of 100 ng/mL).
-
Add 100 µL of the LPS solution to each well (except for the unstimulated control wells, to which 100 µL of medium is added).
-
Incubate the plate for 6-18 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of TNF-α:
-
After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant for TNF-α measurement.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA, HTRF, or AlphaLISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
Protocol 2: MK2 Biochemical Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to determine the direct inhibitory activity of this compound on the MK2 enzyme.
Materials:
-
Recombinant active MK2 enzyme
-
Recombinant inactive p38 MAPK (for activation of MK2)
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)
-
MK2 substrate peptide (e.g., a peptide derived from HSP27)
-
This compound
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
Procedure:
-
Enzyme Activation (if necessary):
-
If using inactive MK2, pre-incubate the recombinant MK2 with active p38 MAPK and ATP in kinase buffer to allow for phosphorylation and activation of MK2. Follow the supplier's recommendations for activation conditions.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in kinase assay buffer to achieve a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
In a 384-well plate, add the following components in order:
-
Kinase assay buffer
-
This compound dilution or vehicle control (DMSO)
-
Activated MK2 enzyme
-
MK2 substrate peptide
-
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for MK2.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the MK2 kinase activity.
-
Calculate the percentage inhibition of MK2 activity for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Logical Relationship Diagram
Caption: Logical relationship illustrating how this compound's inhibition of MK2 leads to reduced TNF-α production.
References
Application Notes and Protocols for MK2-IN-7
Audience: Researchers, scientists, and drug development professionals.
Introduction:
MK2-IN-7 is a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2 or MAPKAPK2), a key serine/threonine kinase downstream of p38 MAPK.[1] The p38/MK2 signaling pathway is a critical regulator of cellular responses to stress and inflammation, playing a significant role in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][3][4] Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory conditions and cancer.[5][6] this compound offers a valuable tool for investigating the physiological and pathological roles of the p38/MK2 axis. Unlike direct p38 MAPK inhibitors, which can have significant side effects, targeting MK2 provides a more specific approach to modulate this pathway.[5][7]
Mechanism of Action:
This compound is a non-ATP competitive inhibitor of MK2.[1] Upon activation by environmental stresses or inflammatory cytokines, p38 MAPK phosphorylates and activates MK2.[2][8] Activated MK2 then phosphorylates a range of downstream substrates, including heat shock protein 27 (HSP27) and tristetraprolin (TTP), which are involved in actin remodeling, cell migration, and the regulation of mRNA stability of inflammatory cytokines.[2][7] this compound binds to MK2 and locks it in a conformation that prevents its activation by p38 MAPK, thereby inhibiting the downstream signaling cascade.
Signaling Pathway Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for MK2-IN-7 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that functions as a critical downstream effector of the p38 MAPK signaling pathway.[1][2] This pathway is a key regulator of cellular responses to stress and inflammation.[1][2] Activation of p38 MAPK leads to the phosphorylation and activation of MK2, which in turn phosphorylates various downstream substrates, including heat shock protein 27 (HSP27).[2][3] The p38/MK2 signaling axis plays a pivotal role in modulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), making it an attractive target for the development of therapeutics for inflammatory and autoimmune diseases.[2][3]
MK2-IN-7 is a potent inhibitor of MK2. This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) campaigns aimed at identifying and characterizing novel MK2 inhibitors.
p38/MK2 Signaling Pathway
The p38/MK2 signaling cascade is initiated by various extracellular stimuli, including inflammatory cytokines and cellular stress. This leads to the activation of upstream kinases that phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates and activates MK2, which subsequently translocates from the nucleus to the cytoplasm to act on its substrates.
Caption: The p38/MK2 signaling pathway and the inhibitory action of this compound.
Data Presentation
Table 1: Example Data from a Biochemical HTS Assay for MK2 Inhibitors
| Compound ID | Concentration (µM) | % Inhibition | IC50 (µM) | Z'-Factor |
| This compound (Example) | 10 | 95 | 0.5 | 0.85 |
| Hit Compound 1 | 10 | 88 | 1.2 | 0.85 |
| Hit Compound 2 | 10 | 92 | 0.9 | 0.85 |
| Inactive Compound | 10 | 5 | >50 | 0.85 |
Table 2: Example Data from a Cell-Based HTS Assay for MK2 Inhibitors (TNF-α Release)
| Compound ID | Concentration (µM) | % TNF-α Inhibition | EC50 (µM) | Z'-Factor |
| This compound (Example) | 10 | 92 | 1.0 | 0.78 |
| Hit Compound 1 | 10 | 85 | 2.5 | 0.78 |
| Hit Compound 2 | 10 | 89 | 1.8 | 0.78 |
| Inactive Compound | 10 | 8 | >50 | 0.78 |
Experimental Protocols
The following are generalized protocols for high-throughput screening assays to identify and characterize MK2 inhibitors. These protocols can be adapted for use with this compound as a reference compound.
Biochemical HTS Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay measures the phosphorylation of a substrate peptide by MK2.
Workflow Diagram:
Caption: Workflow for a TR-FRET-based biochemical HTS assay for MK2 inhibitors.
Methodology:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of test compounds and controls (e.g., this compound as a positive control, DMSO as a negative control) into a 384-well low-volume black plate.
-
Enzyme Addition: Add 5 µL of recombinant human MK2 enzyme solution (e.g., 2X final concentration in assay buffer) to each well.
-
Substrate and ATP Addition: Add 5 µL of a solution containing biotinylated substrate peptide (e.g., biotin-HSP27 peptide) and ATP (at Km concentration) in assay buffer to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection Reagent Addition: Add 10 µL of detection mix containing a Europium (Eu)-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC) in detection buffer.
-
Second Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow for antibody binding and FRET signal development.
-
Signal Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor (Eu) and acceptor (APC) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound. For active compounds, generate dose-response curves to determine IC50 values. Calculate the Z'-factor to assess assay quality.
Cell-Based HTS Assay: TNF-α Release in THP-1 Monocytes
This assay measures the inhibitory effect of compounds on the release of TNF-α from stimulated human monocytic cells.
Workflow Diagram:
References
In Vivo Delivery of MK2-IN-7: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo delivery of MK2-IN-7, a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2). The information presented here is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound in various animal models.
Introduction to this compound
This compound, also known as PF-3644022, is a small molecule inhibitor that targets the MK2 signaling pathway. This pathway plays a crucial role in the inflammatory response, primarily by regulating the biosynthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). By inhibiting MK2, this compound offers a potential therapeutic strategy for a range of inflammatory and autoimmune diseases.
The p38 MAPK/MK2 signaling cascade is a key regulator of cellular responses to stress and inflammation. Upon activation by upstream kinases, p38 MAPK phosphorylates and activates MK2. Activated MK2, in turn, phosphorylates downstream targets, leading to the stabilization of mRNAs encoding for inflammatory cytokines, thereby amplifying the inflammatory response. Inhibition of MK2 can effectively suppress the production of these key inflammatory mediators.
Below is a diagram illustrating the simplified p38/MK2 signaling pathway and the point of intervention for this compound.
Troubleshooting & Optimization
Technical Support Center: MK2-IN-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the MK2 inhibitor, MK2-IN-7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2).[1] MK2 is a serine/threonine kinase that is a key downstream substrate of p38 MAPK. The p38/MK2 signaling pathway is activated by cellular stress and inflammatory cytokines, playing a crucial role in regulating inflammatory responses. This compound exerts its effect by inhibiting the kinase activity of MK2, thereby blocking the phosphorylation of its downstream targets.
Q2: I am not seeing any inhibition in my assay. What are the possible reasons?
There are several potential reasons why this compound may not be effective in your assay:
-
Compound Solubility and Stability: this compound may not be fully dissolved in your assay buffer, or it may have degraded. It is crucial to prepare fresh stock solutions and ensure the final concentration of the solvent (e.g., DMSO) is compatible with your assay system.
-
Incorrect Concentration: The concentration of this compound used may be too low to elicit an inhibitory effect in your specific cell line or assay. A dose-response experiment is recommended to determine the optimal concentration.
-
Cell Line Specificity: The activity of the p38/MK2 pathway can vary significantly between different cell lines. Ensure that your chosen cell line has an active p38/MK2 pathway that is responsive to stimulation.
-
Assay Conditions: The pH, temperature, and incubation time of your assay can all influence the activity of the inhibitor. These parameters should be optimized for your specific experimental setup.
-
Inactive Pathway: The p38/MK2 pathway may not be activated in your experimental model. You may need to stimulate the cells with an appropriate agonist (e.g., LPS, TNF-α, or anisomycin) to induce pathway activation.
Q3: How should I prepare and store this compound?
For optimal results, follow these guidelines for preparing and storing this compound:
-
Stock Solution: Prepare a high-concentration stock solution in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO). For a similar compound, MK2 Inhibitor III, a solubility of 5 mg/mL in DMSO has been reported.[2]
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
Working Solution: Dilute the stock solution in your assay buffer immediately before use. Ensure the final DMSO concentration in your assay is low (typically <0.1%) to avoid solvent-induced effects.
Troubleshooting Guide
If you are experiencing issues with this compound in your assay, please refer to the following troubleshooting guide.
Problem 1: No or Weak Inhibition Observed
| Possible Cause | Suggested Solution |
| Inadequate Compound Solubility | Prepare a fresh stock solution in 100% anhydrous DMSO. Briefly sonicate if necessary to ensure complete dissolution. Visually inspect the solution for any precipitate. |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the IC50 of this compound in your specific assay. A typical starting range for potent kinase inhibitors is 1 nM to 10 µM. |
| Inactive Signaling Pathway | Confirm pathway activation by treating your cells with a known p38/MK2 activator (e.g., LPS at 1 µg/mL or TNF-α at 20 ng/mL) and measuring the phosphorylation of a downstream target like HSP27. |
| Cell Line Insensitivity | Research the literature to confirm that your chosen cell line expresses the components of the p38/MK2 pathway and is responsive to this signaling cascade. Consider using a different cell line with a well-characterized p38/MK2 pathway. |
| Incorrect Assay Readout | Ensure your assay is capable of detecting changes in MK2 activity. Common readouts include Western blotting for phosphorylated downstream targets (e.g., p-HSP27), ELISA, or cell-based reporter assays. |
| Compound Degradation | Use a fresh vial of this compound or a newly prepared stock solution. Protect the compound from light and moisture. |
Problem 2: High Variability Between Replicates
| Possible Cause | Suggested Solution |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique. |
| Incomplete Mixing | Gently but thoroughly mix all reagents after addition to the assay plate. Avoid introducing bubbles. |
| Edge Effects | Avoid using the outer wells of the microplate, or fill them with a buffer to maintain a humidified environment and minimize evaporation. |
| Cell Seeding Inconsistency | Ensure a uniform single-cell suspension before seeding. Allow cells to settle evenly by leaving the plate at room temperature for a short period before incubation. |
Quantitative Data
The following table summarizes the inhibitory activity of a representative potent and selective MK2 inhibitor, MK2 Inhibitor III , in various assays. This data can be used as a reference for expected potency.
| Assay Type | Target/Cell Line | IC50 |
| Biochemical Kinase Assay | MK2 | 8.5 nM[2] |
| Biochemical Kinase Assay | MK3 | 210 nM[2] |
| Biochemical Kinase Assay | MK5 | 81 nM[2] |
| Cell-Based Assay (TNF-α production) | U937 cells | 4.4 µM[2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of HSP27 Phosphorylation
This protocol describes how to assess the inhibitory activity of this compound by measuring the phosphorylation of its downstream target, Heat Shock Protein 27 (HSP27).
Materials:
-
Cells with an active p38/MK2 pathway (e.g., U937, HeLa, or A549)
-
Cell culture medium
-
This compound
-
p38/MK2 pathway activator (e.g., TNF-α or Anisomycin)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-HSP27, anti-total-HSP27, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Pathway Activation: Stimulate the cells with a p38/MK2 activator (e.g., 20 ng/mL TNF-α for 15-30 minutes). Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-HSP27 signal to the total-HSP27 or GAPDH signal.
Visualizations
Signaling Pathway
Caption: The p38/MK2 signaling cascade.
Troubleshooting Workflow
Caption: A workflow for troubleshooting this compound experiments.
References
improving MK2-IN-7 stability in solution
Welcome to the technical support center for MK2-IN-7. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments. Here you will find troubleshooting advice and frequently asked questions regarding the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution in my cell culture medium. What can I do?
A1: Precipitation of small molecule inhibitors in aqueous solutions like cell culture media is a common issue, often due to the compound's low aqueous solubility. Here are several strategies to address this:
-
Optimize DMSO Concentration: this compound is soluble in DMSO. Prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous experimental buffer or cell culture medium, ensure the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity and precipitation.
-
Stepwise Dilution: Instead of diluting the DMSO stock directly into the final volume of the aqueous solution, try a stepwise dilution. First, dilute the stock into a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume.
-
Pre-warm the Medium: Temperature can affect solubility. Pre-warming your cell culture medium to 37°C before adding the this compound stock solution can sometimes prevent precipitation.
-
Assess Kinetic Solubility: The apparent solubility of a compound when rapidly diluted from a DMSO stock into an aqueous buffer is known as its kinetic solubility. It is crucial to determine this under your specific experimental conditions to identify the maximum achievable concentration without precipitation. Refer to the experimental protocols section for a method to determine kinetic solubility.
-
Media Components Interaction: Components in your cell culture medium, such as proteins in fetal bovine serum (FBS), can interact with the compound and affect its stability and solubility. Consider testing the solubility of this compound in a simpler buffer, like PBS, to see if media components are contributing to the issue.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Based on available information for similar MK2 inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is reported to be insoluble in water and ethanol.
Q3: How should I store my this compound, both as a powder and in solution?
A3: Proper storage is critical to maintain the integrity of this compound.
-
Powder: Store the solid compound at -20°C.
-
Stock Solutions: Aliquot your DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C. A product datasheet for a similar compound, MK2 inhibitor III, suggests stability for up to 1 year under these conditions.
Q4: I am observing a loss of inhibitory activity of this compound over the course of my multi-day experiment. What could be the cause?
A4: Loss of activity could be due to the chemical instability of this compound in your experimental solution. Factors that can affect stability include:
-
pH of the Medium: The stability of small molecules can be pH-dependent. Cell culture media can become more acidic over time due to cellular metabolism.
-
Temperature: Prolonged incubation at 37°C can lead to degradation.
-
Light Exposure: Some compounds are light-sensitive. Protect your solutions from light, especially during long incubations.
-
Adsorption to Plastics: Small molecules can adsorb to the surface of plastic labware, reducing the effective concentration in the solution.
To investigate this, you can perform a stability study under your specific experimental conditions. A protocol for assessing compound stability is provided in the experimental protocols section.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer/media | Compound concentration exceeds its kinetic solubility. | Determine the kinetic solubility of this compound in your specific buffer/medium (see protocol below). Do not exceed this concentration. |
| Final DMSO concentration is too high. | Keep the final DMSO concentration below 0.5%. | |
| Temperature shock. | Pre-warm the aqueous solution to the experimental temperature before adding the DMSO stock. | |
| Inconsistent experimental results | Degradation of this compound in stock solution. | Aliquot stock solutions and avoid repeated freeze-thaw cycles. Store at -80°C. |
| Degradation of this compound in working solution during the experiment. | Perform a stability study to determine the half-life of the compound under your experimental conditions (see protocol below). Consider replenishing the compound if the experiment is lengthy. | |
| Low or no inhibitory activity | Incorrect stock solution concentration. | Verify the concentration of your stock solution. |
| Precipitation of the compound in the assay. | Visually inspect your assay plates for any signs of precipitation. If observed, lower the compound concentration. | |
| Inactive compound due to improper storage or degradation. | Use a fresh aliquot of the compound. Confirm the activity of your batch of this compound in a reliable positive control experiment. |
Experimental Protocols
1. Protocol for Determining Kinetic Solubility of this compound
This protocol allows you to estimate the maximum concentration of this compound that can be achieved in your aqueous solution without immediate precipitation.
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
Your aqueous buffer of choice (e.g., PBS, cell culture medium)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or nephelometry
-
Multichannel pipette
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of the this compound stock solution in DMSO in a 96-well plate.
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate. Include DMSO-only wells as a control.
-
Rapidly add your pre-warmed aqueous buffer (e.g., 98 µL) to each well to achieve the desired final concentrations. Mix immediately by pipetting up and down.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the turbidity of each well using a plate reader by measuring the absorbance at a wavelength outside the compound's absorbance range (e.g., 620 nm) or by using a nephelometer.
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in absorbance/light scattering compared to the DMSO-only control wells.
2. Protocol for Assessing the Stability of this compound in Solution
This protocol helps determine the stability of this compound over time under your specific experimental conditions.
Materials:
-
This compound stock solution in DMSO
-
Your aqueous buffer of choice (e.g., cell culture medium with or without serum)
-
Incubator set to your experimental temperature (e.g., 37°C)
-
HPLC or LC-MS system for quantifying the compound
Procedure:
-
Prepare a working solution of this compound in your pre-warmed aqueous buffer at the desired final concentration.
-
Immediately take a sample (t=0) and store it at -80°C until analysis. This will serve as your baseline concentration.
-
Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO2). Protect from light if necessary.
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), collect additional samples and store them at -80°C.
-
After collecting all time points, thaw the samples and analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Plot the concentration of this compound versus time to determine the degradation rate and half-life of the compound under your experimental conditions.
Visualizations
Caption: A troubleshooting workflow for addressing precipitation of this compound in solution.
Caption: Experimental workflow for determining the kinetic solubility of this compound.
Caption: Simplified diagram of the p38/MK2 signaling pathway and the point of inhibition by this compound.
Technical Support Center: Understanding Off-Target Effects of MK2 Inhibitors
This technical support guide provides researchers, scientists, and drug development professionals with information regarding the potential off-target effects of MK2 inhibitors, with a focus on considerations for using compounds like MK2-IN-7. Due to the limited publicly available kinase selectivity data for this compound, this guide utilizes data from the well-characterized, potent, and selective ATP-competitive MK2 inhibitor, PF-3644022, to illustrate the principles of off-target assessment and the specific kinases to consider.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons to be concerned about the off-target effects of MK2 inhibitors?
A1: While targeting MAPK-activated protein kinase 2 (MK2) is a promising therapeutic strategy to avoid the broad toxicity associated with p38 MAPK inhibitors, off-target effects of MK2 inhibitors themselves are a critical consideration.[1][2][3] ATP-competitive inhibitors, like many small molecules, can interact with other kinases due to the conserved nature of the ATP-binding pocket.[3] These unintended interactions can lead to misleading experimental results, cellular toxicity, and a lack of clear understanding of the inhibitor's mechanism of action. Therefore, thorough characterization of an inhibitor's selectivity is paramount for the accurate interpretation of research data and for the development of safe and effective therapeutics.
Q2: I'm using this compound in my experiments. What specific off-target kinases should I be aware of?
Q3: How can I experimentally assess the potential off-target effects of my MK2 inhibitor?
A3: Several experimental approaches can be used to determine the selectivity of a kinase inhibitor:
-
Kinome Scanning: This is the most comprehensive method, involving screening the inhibitor against a large panel of recombinant kinases (often hundreds) to determine its binding affinity (Kd) or inhibitory activity (IC50) against each. Commercial services like KINOMEscan® offer such profiling.
-
In Vitro Kinase Assays: For specific, suspected off-targets, you can perform in vitro kinase assays using purified enzymes. By measuring the inhibitor's IC50 value against the intended target (MK2) and potential off-targets (e.g., MK3, MK5), you can quantify its selectivity.
-
Cellular Target Engagement and Pathway Analysis: In a cellular context, you can assess the phosphorylation status of known substrates of MK2 (e.g., HSP27) and compare this to the phosphorylation of substrates of potential off-target kinases. Western blotting or targeted proteomics can be employed for this analysis. For example, PF-3644022's inhibition of TNFα production in cells correlates with the inhibition of HSP27 phosphorylation, a direct biomarker of MK2 activity.[5][7]
-
Phenotypic Comparisons: Comparing the cellular phenotype induced by the inhibitor to that of genetic knockdown (e.g., siRNA or CRISPR) of the target kinase can help distinguish on-target from off-target effects.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Unexpected Cellular Phenotype | The observed phenotype may be due to inhibition of an off-target kinase rather than, or in addition to, MK2. | 1. Review the known functions of potential off-target kinases (e.g., MK3, MK5). 2. Use a structurally distinct MK2 inhibitor as a control. 3. Validate the phenotype with a non-pharmacological approach like siRNA-mediated knockdown of MK2. |
| Inconsistent Results Between Different MK2 Inhibitors | The inhibitors may have different selectivity profiles, leading to varied off-target effects that contribute to the observed discrepancies. | 1. Obtain or perform selectivity profiling for all inhibitors used. 2. Focus on inhibitors with the cleanest selectivity profiles for key experiments. 3. Correlate the observed cellular potency with the biochemical potency against MK2 and key off-targets. |
| Lack of Correlation Between Biochemical Potency and Cellular Activity | Poor cell permeability of the inhibitor or engagement of off-targets in the cellular environment that are not apparent in biochemical assays. | 1. Perform cellular thermal shift assays (CETSA) or other target engagement assays to confirm the inhibitor is reaching and binding to MK2 in cells. 2. Analyze downstream signaling pathways to confirm on-target and assess off-target pathway modulation. |
Quantitative Data: Selectivity Profile of PF-3644022
The following table summarizes the inhibitory activity (IC50) of PF-3644022 against MK2 and other closely related kinases. This data is provided as a reference to understand the typical selectivity profile of a potent ATP-competitive MK2 inhibitor.
| Kinase Target | IC50 (nM) | Selectivity vs. MK2 (Fold) | Data Source |
| MK2 | 5.2 | 1 | [6] |
| MK5 (PRAK) | 5.0 | ~1 | [6] |
| MK3 | 53 | ~10 | [6] |
| MNK-2 | 148 | ~28 | [6] |
| MNK-1 | 3,000 | >570 | [6] |
| MSK1 | >1,000 | >190 | [6] |
| MSK2 | >1,000 | >190 | [6] |
| RSK1-4 | >1,000 | >190 | [6] |
Note: PF-3644022 was also tested against a panel of 200 other kinases at a concentration of 1 µM and showed minimal inhibition, indicating good overall selectivity.[6]
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for MK2 and Off-Target Kinases
This protocol describes a general method for determining the IC50 of an inhibitor against a purified kinase.
Materials:
-
Purified, active recombinant kinases (MK2, MK3, MK5, etc.)
-
Kinase-specific substrate peptide (e.g., HSP27 peptide for MK2)
-
ATP (at a concentration close to the Km for each kinase)
-
Kinase assay buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% BSA, pH 7.5)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Detection system (e.g., ADP-Glo™ Kinase Assay, radiometric assay with [γ-33P]ATP, or mobility shift assay)
Methodology:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a multi-well plate, add the kinase, the substrate peptide, and the inhibitor at the desired concentrations to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and measure the amount of product formed using the chosen detection system.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Assay for Inhibition of TNFα Production
This protocol assesses the cellular potency of an MK2 inhibitor by measuring its effect on the production of the pro-inflammatory cytokine TNFα.
Materials:
-
Human monocytic cell line (e.g., U937) or human peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Test inhibitor (e.g., this compound) at various concentrations
-
TNFα ELISA kit
Methodology:
-
Seed the cells in a multi-well plate and allow them to adhere or stabilize overnight.
-
Pre-treat the cells with a serial dilution of the test inhibitor for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNFα production.
-
Incubate the cells for a specified time (e.g., 4 hours for U937 cells).[8]
-
Collect the cell culture supernatant.
-
Measure the concentration of TNFα in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Plot the percentage of TNFα inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
Visualizations
Caption: p38/MK2 signaling pathway and point of inhibition.
Caption: Workflow for assessing MK2 inhibitor off-target effects.
References
- 1. Inhibition of Mitogen Activated Protein Kinase Activated Protein Kinase II with MMI-0100 reduces intimal hyperplasia ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic MK2 inhibition blocks pathological vascular smooth muscle cell phenotype switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing MK2-IN-7 Concentration for Experiments
Disclaimer: The compound "MK2-IN-7" is not extensively documented in publicly available literature. This guide is based on the properties of potent, selective, and structurally related MAPK-activated protein kinase 2 (MK2) inhibitors, such as MK2-IN-1 and others. The provided protocols and concentration ranges should be considered as starting points and must be optimized for your specific experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for an MK2 inhibitor like this compound? A1: MK2 (MAPK-activated protein kinase 2) is a serine/threonine kinase that is a primary downstream substrate of p38 MAPK.[1][2] The p38/MK2 signaling pathway is activated by cellular stressors and inflammatory cytokines.[1][3] Upon activation, p38 MAPK phosphorylates and activates MK2, which then regulates the expression of inflammatory cytokines like TNF-α and is involved in cellular processes such as cell cycle control and migration.[1][3] MK2 inhibitors block the activity of the MK2 enzyme, thereby preventing the phosphorylation of its downstream targets and inhibiting these inflammatory and stress-related responses.[3] Some inhibitors, like MK2-IN-1, are non-ATP competitive, which can offer a different mode of action compared to traditional ATP-competitive inhibitors.[4]
Q2: How should I prepare and store stock solutions of this compound? A2: Stock solution preparation is critical and depends on the specific inhibitor's solubility. For powder forms, store desiccated at -20°C for long-term stability (up to 3 years).[4] Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C (stable for 6 months to a year).[5][6] For a compound like MK2-IN-1 hydrochloride, which is reported to be insoluble in DMSO, ethanol (e.g., 100 mg/mL) or water (e.g., 2 mg/mL) are suitable solvents.[4] Conversely, other MK2 inhibitors are highly soluble in DMSO (e.g., 68 mg/mL for MK2 Inhibitor III).[7] Always use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of many compounds.[7]
Q3: What is a good starting concentration for my cell-based experiments? A3: The optimal concentration is highly dependent on the cell type and the specific endpoint being measured. A good starting point is to perform a dose-response experiment. Based on published data for various MK2 inhibitors, a broad range of 0.1 µM to 10 µM is often effective in cell-based assays.[8][9] For example, MK2 Inhibitor IV inhibited IL-6 secretion in THP-1 cells with an IC50 of 5.2 µM, while PF-3644022 inhibited TNFα production in U937 cells with an IC50 of 160 nM (0.16 µM).[8][9] It is recommended to first perform a cell viability assay to determine the maximum non-toxic concentration in your specific cell line.
Q4: What are the known downstream targets of MK2 that I can use to verify inhibitor activity? A4: A key downstream substrate of MK2 is Heat Shock Protein 27 (HSP27).[2] Inhibition of MK2 activity can be readily assessed by measuring the reduction in phosphorylated HSP27 (p-HSP27) levels via Western blot.[10] Other downstream effects include the post-transcriptional regulation of cytokines like TNF-α, making the measurement of cytokine production (e.g., by ELISA) a reliable functional readout of MK2 inhibition.[1][11]
Quantitative Data Summary
The following tables summarize the potency and recommended concentration ranges for various selective MK2 inhibitors. Use this data as a guide for designing your experiments with this compound.
Table 1: Potency of Selected MK2 Inhibitors in Biochemical and Cellular Assays
| Inhibitor Name | Assay Type | Target/Endpoint | Cell Line | IC50 / EC50 | Reference(s) |
| MK2-IN-1 hydrochloride | Biochemical | MK2 Kinase Activity | - | 0.11 µM | [4] |
| Cellular | p-HSP27 Inhibition | - | 0.35 µM | [12] | |
| MK2 Inhibitor III | Biochemical | MK2 Kinase Activity | - | 8.5 nM | [7] |
| Cellular | TNF-α Production | U937 | 4.4 µM | [11] | |
| MK2 Inhibitor IV | Cellular | TNF-α Secretion | THP-1 | 4.4 µM | [8] |
| Cellular | IL-6 Secretion | THP-1 | 5.2 µM | [8] | |
| PF-3644022 | Biochemical | MK2 Kinase Activity | - | 5.2 nM | [9] |
| Cellular | TNF-α Production | U937 / PBMCs | 160 nM | [9] |
Table 2: Solubility and Storage of MK2 Inhibitors
| Compound | Solvent | Stock Concentration | Storage (Powder) | Storage (Stock Solution) | Reference(s) |
| MK2-IN-1 hydrochloride | Ethanol | 100 mg/mL | -20°C (3 years) | -80°C (1 year) / -20°C (1 month) | [4] |
| Water | 2 mg/mL | [4] | |||
| DMSO | Insoluble | [4] | |||
| MK2 Inhibitor III | DMSO | 68 mg/mL (199.8 mM) | -20°C (3 years) | -80°C (1 year) / -20°C (1 month) | [7] |
| CMPD1 | DMSO | 100 mg/mL (286.2 mM) | -20°C (3 years) | -80°C (6 months) / -20°C (1 month) | [6] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol provides a general guideline. Always refer to the manufacturer's product datasheet for specific solubility information.
-
Weighing: Carefully weigh out the required amount of MK2 inhibitor powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., anhydrous DMSO, ethanol) to achieve a high-concentration stock, typically between 10-50 mM.
-
Dissolution: Vortex thoroughly. If the compound does not fully dissolve, brief sonication in a water bath may be used.[13] Visually inspect the solution to ensure there is no precipitate.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.[5]
Protocol 2: Cell Viability Assay to Determine Cytotoxicity
This assay is crucial for identifying the optimal, non-toxic working concentration range of the inhibitor. The following is a protocol for a standard MTT/MTS assay.
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[14]
-
Compound Preparation: Prepare a series of 2-fold or 3-fold serial dilutions of the MK2 inhibitor in complete cell culture medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.01 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations. Include a "vehicle control" (medium with the highest concentration of solvent, e.g., 0.1% DMSO) and an "untreated control" (medium only).[14]
-
Incubation: Incubate the plate for a period that reflects your planned experiments (e.g., 24, 48, or 72 hours).[14]
-
MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT solution) to each well.[15]
-
Incubation: Incubate for 1-4 hours at 37°C until a color change is apparent.[15]
-
Measurement: If using MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15] Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).[14][15]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the concentration range that does not cause significant cell death.
Protocol 3: Western Blot for Inhibition of HSP27 Phosphorylation
This protocol allows for direct measurement of the inhibitor's effect on its downstream target.
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach ~80% confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of the MK2 inhibitor (and a vehicle control) for 1-2 hours.
-
Stimulation: Add a known activator of the p38/MK2 pathway (e.g., anisomycin, LPS, IL-1β) and incubate for a short period (e.g., 15-30 minutes) to induce HSP27 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-HSP27 (e.g., Ser82) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed for total HSP27 and a loading control like β-actin or GAPDH.
Troubleshooting Guide
Problem: I don't observe any effect of the inhibitor in my cellular assay.
-
Possible Cause 1: Inactive Compound.
-
Possible Cause 2: Concentration is too low.
-
Solution: The biochemical IC50 is often much lower than the concentration required for a cellular effect due to factors like cell permeability and target engagement.[16] Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 25 or 50 µM), provided it is not cytotoxic.[13]
-
-
Possible Cause 3: Compound Precipitation.
-
Solution: Visually inspect the media after adding the inhibitor. If you see precipitate, the compound has crashed out of solution. Reduce the final concentration or try a different formulation if possible. Ensure the final solvent concentration in the media is low (typically <0.5%) to avoid both cytotoxicity and solubility issues.[13]
-
-
Possible Cause 4: Cell line is not responsive.
Problem: The inhibitor is showing high cytotoxicity at concentrations where I expect to see specific inhibition.
-
Possible Cause 1: Off-target effects.
-
Solution: While targeting MK2 is generally considered more specific than targeting p38, high concentrations of any inhibitor can lead to off-target effects and general toxicity.[3][16] There is no simple solution other than to try and identify a concentration window where target inhibition occurs without significant cell death.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically ≤0.5%).[13] Run a vehicle-only control with the highest solvent concentration used.
-
-
Possible Cause 3: Extended Incubation.
-
Solution: Long-term exposure to an inhibitor, even at a non-toxic concentration, can eventually impact cell health. Consider shorter incubation times for your experiment if the desired signaling event occurs rapidly.
-
Problem: There is high variability between my experimental replicates.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Use consistent pipetting techniques to avoid variation in cell numbers across wells.[13]
-
-
Possible Cause 2: Edge Effects in Microplates.
-
Solution: The outer wells of a 96-well plate are prone to evaporation, which can alter the effective concentration of the inhibitor. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier.[13]
-
-
Possible Cause 3: Incomplete Dissolution.
-
Solution: Before making dilutions, ensure your high-concentration stock is fully dissolved. Vortex and/or sonicate if necessary. Precipitate in the stock will lead to inaccurate final concentrations.[13]
-
Visualizations
Caption: The p38 MAPK/MK2 signaling pathway and point of inhibition.
Caption: General experimental workflow for testing MK2 inhibitors.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38MAPK and MK2 Pathways Are Important for the Differentiation-Dependent Human Papillomavirus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MK2: a novel molecular target for anti-inflammatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MK2-IN-7 Experiments
Disclaimer: Information regarding the specific inhibitor MK2-IN-7 is limited in publicly available scientific literature. Therefore, this technical support guide utilizes the well-characterized, potent, and selective MAPKAPK2 (MK2) inhibitor, PF-3644022 , as a representative compound to address common issues and provide detailed experimental protocols. The principles and troubleshooting advice provided here are broadly applicable to experiments involving many small molecule MK2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MK2 inhibitors like PF-3644022?
A1: PF-3644022 is a potent, ATP-competitive inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2).[1] It binds to the ATP-binding pocket of MK2, preventing the phosphorylation of its downstream substrates.[2] MK2 is a key component of the p38 MAPK signaling pathway, which is activated in response to cellular stress and inflammatory stimuli. By inhibiting MK2, these compounds block the signaling cascade that leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][3]
Q2: My MK2 inhibitor appears to have low potency in my cell-based assay compared to its published IC50 value. What could be the reason?
A2: A discrepancy between biochemical IC50 values and cellular potency is a known challenge with ATP-competitive MK2 inhibitors. This can be attributed to the high intracellular concentrations of ATP (in the millimolar range), which can outcompete the inhibitor for binding to MK2.[2] Additionally, poor cell permeability and efflux by cellular transporters can also contribute to reduced apparent potency in cellular assays.[2] It is crucial to verify the inhibitor's effect on a downstream target within the cell, such as the phosphorylation of Heat Shock Protein 27 (HSP27), to confirm target engagement.
Q3: I am observing unexpected or off-target effects in my experiment. Is this common with MK2 inhibitors?
A3: While PF-3644022 is reported to be highly selective for MK2, like all small molecule inhibitors, it can exhibit off-target effects, especially at higher concentrations.[2] PF-3644022 also shows inhibitory activity against PRAK (MK5) and MK3 at concentrations close to its MK2 IC50.[1] It is advisable to perform a kinase panel screen to understand the selectivity profile of the specific inhibitor you are using. To minimize off-target effects, use the lowest effective concentration of the inhibitor and include appropriate controls, such as a structurally related but inactive compound, if available.
Q4: What is the best way to prepare and store my MK2 inhibitor stock solution?
A4: For PF-3644022, it is soluble in DMSO up to 40 mM. It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. For long-term storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1] When preparing working solutions, dilute the DMSO stock in your desired cell culture medium or buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. It is best to keep the final DMSO concentration below 0.5%.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of the Inhibitor in Aqueous Media
-
Question: I am observing precipitation of my MK2 inhibitor when I dilute it from the DMSO stock into my aqueous cell culture medium. How can I resolve this?
-
Answer:
-
Pre-warm the media: Warming the cell culture medium to 37°C before adding the inhibitor stock can sometimes improve solubility.
-
Increase the final DMSO concentration: While not ideal, slightly increasing the final DMSO concentration (up to 0.5%) might be necessary to maintain solubility. Ensure you have a vehicle control with the same DMSO concentration.
-
Use a solubilizing agent: For in vivo formulations, excipients like PEG300 and Tween 80 can be used to improve solubility.[4] However, for in vitro experiments, these may interfere with your assay.
-
Sonication: Briefly sonicating the final diluted solution can help to dissolve small precipitates, but be cautious as this can also degrade the compound.
-
Issue 2: Inconsistent Results in TNF-α Production Assays
-
Question: My TNF-α ELISA results are highly variable between experiments when using an MK2 inhibitor. What are the potential causes and solutions?
-
Answer:
-
Cell health and density: Ensure that your cells (e.g., U937 or PBMCs) are healthy and plated at a consistent density for each experiment. Over-confluent or unhealthy cells will respond poorly to LPS stimulation.
-
LPS stimulation: The potency and source of Lipopolysaccharide (LPS) can vary. Use a consistent source and concentration of LPS for stimulation. Titrate the LPS concentration to determine the optimal dose for robust TNF-α production in your cell line.
-
Inhibitor pre-incubation time: Standardize the pre-incubation time with the MK2 inhibitor before LPS stimulation. A one-hour pre-incubation is a common starting point.[4]
-
Assay timing: Measure TNF-α levels at a consistent time point after LPS stimulation. For U937 cells, 4 hours is a typical time point, while for PBMCs, it can be up to 16 hours.[4]
-
ELISA technique: Ensure proper pipetting techniques and thorough washing steps during the ELISA procedure to minimize variability.
-
Issue 3: No Change in Phospho-HSP27 Levels After Inhibitor Treatment
-
Question: I am not seeing a decrease in phosphorylated HSP27 (p-HSP27) on my Western blot after treating cells with the MK2 inhibitor. What should I check?
-
Answer:
-
Stimulation of the p38/MK2 pathway: Ensure that the p38/MK2 pathway is adequately activated in your cells. Common stimuli include UV radiation, sorbitol, or pro-inflammatory cytokines like TNF-α. You should have a positive control showing a clear increase in p-HSP27 upon stimulation.
-
Antibody quality: Verify the specificity and sensitivity of your primary antibodies for both total HSP27 and p-HSP27 (specifically at Serine 82, a major MK2 phosphorylation site).
-
Lysis buffer composition: Use a lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of proteins during sample preparation.
-
Inhibitor concentration and incubation time: You may need to optimize the concentration of the MK2 inhibitor and the incubation time to see a significant effect. Perform a dose-response and time-course experiment.
-
Loading controls: Always include a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes of your gel.
-
Quantitative Data
Table 1: In Vitro Potency and Selectivity of PF-3644022
| Target | Assay Type | IC50 / Ki | Reference |
| MK2 | Biochemical | IC50: 5.2 nM | [1] |
| Ki: 3 nM | [1] | ||
| PRAK (MK5) | Biochemical | IC50: 5.0 nM | [1][5] |
| MK3 | Biochemical | IC50: 53 nM | [1][5] |
| MNK-2 | Biochemical | IC50: 148 nM | [5] |
| TNF-α production | U937 cells | IC50: 160 nM | [3] |
| TNF-α production | Human PBMCs | IC50: 160 nM | [3] |
| TNF-α production | Human whole blood | IC50: 1.97 µM | [3][5] |
| IL-6 production | Human whole blood | IC50: 10.3 µM | [3] |
| p-HSP27 inhibition | U937 cells | IC50: 86.4 nM | [6] |
Table 2: In Vivo Efficacy of PF-3644022
| Animal Model | Dosing Regimen | Endpoint | ED50 | Reference |
| Rat LPS-induced TNF-α | Oral | TNF-α production | 6.9 mg/kg | [3][7] |
| Rat SCW-induced arthritis | 3-100 mg/kg, oral, BID for 12 days | Paw swelling | 20 mg/kg | [1][3][7] |
| Mouse LPS-induced endotoxemia | Oral | TNF-α release | 7.02 mg/kg | [6] |
| Mouse chronic cervical spinal cord compression | 30 mg/kg | Motor function | - | [5] |
Experimental Protocols
Protocol 1: Inhibition of LPS-induced TNF-α Production in U937 Cells
-
Cell Culture: Culture U937 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics.
-
Cell Plating: Seed U937 cells at a density of 2.5 x 10^5 cells/well in a 24-well plate.
-
Inhibitor Treatment: Prepare serial dilutions of the MK2 inhibitor (e.g., PF-3644022) in complete medium. Pre-treat the cells with varying concentrations of the inhibitor or vehicle (DMSO) for 1 hour at 37°C.
-
LPS Stimulation: Stimulate the cells with 100 ng/mL of LPS for 4 hours at 37°C.
-
Sample Collection: Centrifuge the plate to pellet the cells and collect the cell culture supernatant.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using a commercially available human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value of the inhibitor by plotting the percentage of TNF-α inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Western Blot Analysis of Phospho-HSP27
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or fibroblasts) in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with the MK2 inhibitor or vehicle for 1-2 hours.
-
Stimulation: Induce the p38/MK2 pathway by treating the cells with a stimulus such as 0.4 M sorbitol for 20-30 minutes or another appropriate agonist.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-HSP27 (Ser82) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with a primary antibody against total HSP27 and a loading control like GAPDH.
Visualizations
Caption: p38/MK2 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for an MK2 Inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting MK2-IN-7 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of MK2-IN-7 in cell culture media.
Troubleshooting Guide: this compound Precipitation
Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common challenge. This guide provides a step-by-step approach to identify the cause and resolve the issue.
Issue 1: Precipitation Occurs Immediately Upon Addition to Media
This is often due to "solvent shock," where the compound rapidly comes out of solution when a concentrated stock (e.g., in DMSO) is diluted into the aqueous media.
Troubleshooting Workflow: Immediate Precipitation
Technical Support Center: MK2 Inhibitor Treatment
This technical support center provides guidance for researchers and scientists working with MAPK-activated protein kinase 2 (MK2) inhibitors. Given that "MK2-IN-7" is not a standard nomenclature for a specific inhibitor, this guide will focus on general principles and troubleshooting for small molecule inhibitors of MK2, with specific examples where data is available.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MK2 inhibitors?
A1: MK2 inhibitors are designed to block the activity of MAPK-activated protein kinase 2 (MK2), a key enzyme in the p38 MAPK signaling pathway.[1][2][3] This pathway is activated by cellular stress and plays a crucial role in regulating inflammatory responses.[3][4] By inhibiting MK2, these compounds can prevent the phosphorylation of downstream targets, which in turn can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5][6]
Q2: How does inhibiting MK2 differ from inhibiting p38 MAPK?
A2: While both p38 MAPK and MK2 are in the same signaling cascade, inhibiting MK2 is a more targeted approach.[3] p38 MAPK has numerous substrates and is involved in a wide range of cellular processes. Its inhibition can lead to broader, sometimes toxic, side effects.[2][3] MK2 is a primary downstream effector of p38 for inflammatory cytokine production.[3] Targeting MK2 is expected to provide a more specific anti-inflammatory effect with a potentially better safety profile.[2][3] For instance, MK2 knockout mice are viable and fertile, whereas p38 MAPK knockout is embryonically lethal.[3]
Q3: What are the common research applications for MK2 inhibitors?
A3: MK2 inhibitors are primarily investigated for their therapeutic potential in inflammatory diseases and cancer.[2][3] In inflammatory conditions like rheumatoid arthritis, they aim to reduce the production of inflammatory mediators.[7] In oncology, they are explored for their ability to sensitize cancer cells to DNA-damaging agents by abrogating the G2/M checkpoint and to modulate the tumor microenvironment.[8][9]
Q4: How do I determine the optimal treatment duration for my in vitro experiments?
A4: The optimal treatment duration depends on the specific cell type, the experimental endpoint, and the inhibitor's characteristics (e.g., stability, mechanism of action). It is recommended to perform a time-course experiment to determine the earliest time point at which a significant effect is observed and to assess the duration of this effect. For cytokine production assays, treatment times can range from a few hours to 24 hours.[8][9] For longer-term assays, such as cell proliferation or apoptosis, treatment may extend from 24 to 72 hours or longer.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low activity of the MK2 inhibitor | 1. Incorrect inhibitor concentration: The concentration used may be too low to effectively inhibit MK2 in your specific cell type. | 1. Perform a dose-response curve to determine the IC50 value in your experimental system. Start with a broad range of concentrations based on published data for similar compounds. |
| 2. Poor cell permeability: The inhibitor may not be efficiently entering the cells. | 2. Consult the manufacturer's data sheet for information on cell permeability. If permeability is low, consider using a different inhibitor or a delivery agent if compatible with your experiment. | |
| 3. Inhibitor degradation: The compound may be unstable in your culture medium or under your experimental conditions. | 3. Check the stability of the inhibitor in your media over the course of the experiment. Prepare fresh stock solutions and minimize freeze-thaw cycles. | |
| 4. Cell line is not responsive: The p38/MK2 pathway may not be the primary driver of the phenotype you are studying in your chosen cell line. | 4. Confirm the activation of the p38/MK2 pathway in your cell line upon stimulation (e.g., using LPS or TNF-α) by Western blotting for phosphorylated p38 and HSP27 (a downstream target of MK2). | |
| Cell toxicity observed | 1. Off-target effects: At higher concentrations, the inhibitor may be affecting other kinases or cellular processes. | 1. Use the lowest effective concentration determined from your dose-response studies. If possible, test the inhibitor's effect on a known off-target kinase. |
| 2. Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be toxic to the cells at the final concentration. | 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5% for DMSO). Include a vehicle control in all experiments. | |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect the cellular response. | 1. Use cells within a consistent passage number range. Seed cells at a consistent density and ensure they are in the exponential growth phase at the start of the experiment. |
| 2. Inhibitor stock solution degradation: Improper storage or multiple freeze-thaw cycles can lead to loss of potency. | 2. Aliquot stock solutions into single-use volumes and store them at the recommended temperature. | |
| 3. Variability in stimulation: Inconsistent timing or concentration of the stimulus (e.g., LPS) can lead to variable pathway activation. | 3. Ensure precise and consistent application of the stimulus in all experimental replicates. |
Data on In Vitro Treatment Duration and Concentration
The following table summarizes treatment conditions from various studies. Note that the specific "this compound" is not mentioned in the literature; therefore, data for other MK2 inhibitors and related pathway modulators are presented as a reference.
| Cell Line | Treatment | Concentration | Duration | Observed Effect | Reference |
| NCI-H69, MDA-MB-231, SW620, SW480 | Etoposide + MK2.III inhibitor | 1 µM (MK2.III) | 24 hours | Enhanced sensitivity to etoposide | [8] |
| WT and MK2 KO CD8+ T cells | Cell stimulation cocktail | Not Applicable | Up to 24 hours | Evaluation of cytokine secretion | [9] |
| Human Monocyte-Derived Macrophages | CC-99677 (MK2 inhibitor) | Not specified | Not specified | Accelerated decay of inflammatory cytokine mRNA | [6] |
| Peripheral Blood Mononuclear Cells (PBMCs) | CC-99677 (MK2 inhibitor) | Not specified | Not specified | Inhibition of TNF, IL-6, and IL-17 production | [6] |
Experimental Protocols
Protocol 1: Assessing the Effect of an MK2 Inhibitor on Cytokine Production in Macrophages
This protocol provides a general workflow for evaluating the efficacy of an MK2 inhibitor in reducing lipopolysaccharide (LPS)-induced cytokine production in a macrophage cell line (e.g., RAW 264.7 or THP-1).
-
Cell Seeding: Plate macrophages in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing the MK2 inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 6-24 hours, depending on the cytokine of interest.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the supernatant.
-
Cytokine Analysis: Measure the concentration of the desired cytokine (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the cytokine levels to the vehicle-treated, LPS-stimulated control and plot the dose-response curve to determine the IC50 of the inhibitor.
Protocol 2: Western Blot Analysis of MK2 Pathway Inhibition
This protocol is for confirming the on-target activity of an MK2 inhibitor by assessing the phosphorylation of a downstream target, HSP27.
-
Cell Treatment: Seed cells (e.g., HeLa or U2OS) in a 6-well plate and grow to 70-80% confluency. Treat the cells with the MK2 inhibitor or vehicle for 1-2 hours, followed by stimulation with a relevant stressor (e.g., 10 µg/mL anisomycin or 400 mM sorbitol) for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-HSP27 (Ser82) and total HSP27 overnight at 4°C.
-
Detection: The following day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and calculate the ratio of phospho-HSP27 to total HSP27 to determine the extent of MK2 inhibition.
Visualizations
Caption: Simplified p38/MK2 signaling pathway and the point of intervention for MK2 inhibitors.
Caption: A typical experimental workflow for evaluating the efficacy of an MK2 inhibitor.
Caption: A logical flow for troubleshooting lack of MK2 inhibitor activity in an experiment.
References
- 1. Distinct Cellular Functions of MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MK2 controls the level of negative feedback in the NF-κB pathway and is essential for vascular permeability and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CC-99677, a novel, oral, selective covalent MK2 inhibitor, sustainably reduces pro-inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. MK2 drives progression of pancreas and colon cancers by suppressing CD8+ T cell cytotoxic function and is a potential immunotherapy target - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of MK2-IN-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of MK2-IN-7 during their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Unexpected cytotoxicity can be a significant hurdle in experimental workflows. This guide provides a systematic approach to troubleshooting common issues encountered when using this compound.
Issue 1: Higher than Expected Cytotoxicity
Symptoms:
-
Significant decrease in cell viability at concentrations intended for target inhibition.
-
Widespread cell death observed through microscopy.
-
Inconsistent results in cell viability assays.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for addressing high cytotoxicity.
Issue 2: Compound Precipitation in Culture Media
Symptoms:
-
Visible particulate matter in the culture wells after adding this compound.
-
Inconsistent and non-reproducible results.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor Aqueous Solubility | Small molecule kinase inhibitors are often lipophilic and have low solubility in aqueous media.[1] Prepare a high-concentration stock solution in an organic solvent like DMSO. Ensure the final solvent concentration in the culture medium is minimal (typically <0.1%) to avoid solvent-induced toxicity. |
| Incorrect Solvent | The choice of solvent can impact solubility. DMSO is a common choice, but for some compounds, other solvents like ethanol may be more suitable. |
| High Final Concentration | The desired final concentration of this compound might exceed its solubility limit in the culture medium. If precipitation occurs at the desired concentration, consider using a lower, soluble concentration or exploring formulation strategies like using cyclodextrins.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it cause cytotoxicity?
This compound is an inhibitor of MAPK-activated protein kinase 2 (MK2). MK2 is a key downstream substrate of p38 MAPK and is involved in inflammatory responses and cell stress.[2][3] Cytotoxicity from this compound can arise from two main sources:
-
On-target effects: Inhibition of MK2 can interfere with normal cellular processes that are dependent on the p38/MK2 pathway, potentially leading to cell death in certain cell types or under specific conditions.
-
Off-target effects: Like many kinase inhibitors, this compound may inhibit other kinases or cellular proteins, leading to unintended and toxic consequences. It's important to note that for some MK2 inhibitors, observed cytotoxicity has been independent of MK2 inhibition itself.
p38/MK2 Signaling Pathway:
Caption: The canonical p38 MAPK/MK2 signaling pathway.
Q2: I am observing cytotoxicity with this compound. How can I determine if it is an on-target or off-target effect?
Distinguishing between on-target and off-target cytotoxicity is crucial. Here are some strategies:
-
Use a structurally distinct MK2 inhibitor: If a different MK2 inhibitor with a distinct chemical scaffold produces the same cytotoxic effect, it is more likely to be an on-target effect.
-
Rescue experiment: If possible, overexpressing a constitutively active form of MK2 or a downstream effector might rescue the cells from cytotoxicity, indicating an on-target effect.
-
Control cell lines: Utilize cell lines that do not express MK2 or have a non-functional p38/MK2 pathway. If this compound is still cytotoxic in these cells, the effect is likely off-target.
-
Kinase profiling: A broader kinase profiling assay can identify other kinases that are inhibited by this compound at the concentrations causing cytotoxicity.
Q3: What is a standard protocol for assessing the cytotoxicity of this compound?
A common and robust method for assessing cytotoxicity is the MTT or resazurin (AlamarBlue) assay, which measures metabolic activity as an indicator of cell viability.
Experimental Protocol: Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) for cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Experimental Workflow:
Caption: General workflow for an MTT-based cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach and grow for 24 hours.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in complete culture medium from a high-concentration stock in DMSO. Include a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Quantitative Data Summary
Table 1: User-Determined IC50 Values for this compound
| Cell Line | Efficacy IC50 (µM) | Cytotoxicity IC50 (µM) | Therapeutic Index (Cytotoxicity IC50 / Efficacy IC50) |
| [Enter Cell Line 1] | [User Data] | [User Data] | [Calculated Value] |
| [Enter Cell Line 2] | [User Data] | [User Data] | [Calculated Value] |
| [Enter Cell Line 3] | [User Data] | [User Data] | [Calculated Value] |
Note: A higher therapeutic index indicates a better window for achieving the desired biological effect without significant cytotoxicity.
References
Technical Support Center: Overcoming Resistance to MK2-IN-7
Welcome to the technical support center for MK2-IN-7, a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and address challenges related to this compound, particularly the development of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a mitogen-activated protein kinase-activated protein kinase-2 (MK2) inhibitor. It functions as a non-ATP competitive inhibitor, meaning it does not directly compete with ATP for binding to the kinase's active site. Instead, it likely binds to an allosteric site, inducing a conformational change that inactivates the enzyme. MK2 is a key downstream substrate of the p38 MAPK signaling pathway. This pathway is activated by cellular stressors and inflammatory cytokines, and its activation leads to a cascade of events, including the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. By inhibiting MK2, this compound blocks these downstream effects.
Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are not yet extensively documented in the literature, resistance to kinase inhibitors, in general, can arise through several mechanisms. Based on research on other kinase inhibitors and the p38/MAPK pathway, potential mechanisms for resistance to this compound include:
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2, can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
-
Alternative Splicing of Pathway Components: Changes in the splicing of key signaling molecules within the MAPK pathway could lead to isoforms that are less sensitive to inhibition or that activate downstream signaling through alternative routes.
-
Activation of Bypass Signaling Pathways: Cells may compensate for the inhibition of the p38/MK2 pathway by upregulating parallel pro-survival signaling pathways, such as the PI3K/Akt or ERK pathways.
-
Target Mutation or Amplification: While less common for non-ATP competitive inhibitors, mutations in the MAPKAPK2 gene (the gene encoding MK2) could potentially alter the binding site of this compound. Gene amplification could also lead to overexpression of the MK2 protein, requiring higher concentrations of the inhibitor to achieve the same effect.
Troubleshooting Guides
This section provides guidance on common experimental issues encountered when working with this compound.
Problem 1: Decreased or Loss of this compound Efficacy in Cell Culture
Symptoms:
-
Higher IC50 values in cell viability assays compared to initial experiments.
-
Reduced inhibition of downstream targets (e.g., phospho-HSP27) at previously effective concentrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Development of a resistant cell population | Confirm Resistance: Perform a dose-response curve with a wide range of this compound concentrations to determine the new IC50 value. Compare this to the IC50 of the parental cell line. A significant fold-increase indicates resistance. Investigate Mechanism: - ABC Transporters: Analyze the expression of ABCB1 and ABCG2 by qPCR or western blot. Consider using a combination of this compound and an ABC transporter inhibitor (e.g., verapamil for ABCB1) to see if sensitivity is restored. - Bypass Pathways: Use western blotting to examine the activation status (phosphorylation) of key proteins in parallel pathways like Akt and ERK. |
| Compound Instability | Check Compound Integrity: Ensure proper storage of this compound (typically at -20°C or -80°C, protected from light). Prepare fresh stock solutions regularly. |
| Cell Culture Conditions | Maintain Consistency: Use a consistent cell passage number and ensure cells are healthy and in the logarithmic growth phase for experiments. Variations in cell density can also affect results. |
Problem 2: Inconsistent Results in Western Blotting for MK2 Pathway Activity
Symptoms:
-
Variable levels of phosphorylated MK2 (p-MK2) or phosphorylated HSP27 (p-HSP27) upon treatment with this compound.
-
No clear dose-dependent inhibition.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Antibody Performance | Validate Antibodies: Use positive and negative controls to validate the specificity of your p-MK2 and p-HSP27 antibodies. For example, treat cells with a known p38/MK2 pathway activator (e.g., anisomycin or LPS) to induce phosphorylation. |
| Timing of Stimulation and Inhibition | Optimize Time Course: The phosphorylation of MK2 and its substrates can be transient. Perform a time-course experiment to determine the optimal time point for observing maximal phosphorylation after stimulation and maximal inhibition by this compound. |
| Sample Preparation | Prevent Phosphatase Activity: Lyse cells in a buffer containing phosphatase inhibitors. Keep samples on ice throughout the preparation process. |
Experimental Protocols
Cell Viability Assay (MTT/Resazurin)
This protocol is used to determine the IC50 value of this compound.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For Resazurin assay: Add 10 µL of Resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Read the absorbance (MTT at 570 nm) or fluorescence (Resazurin at 560 nm excitation/590 nm emission) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for p-HSP27
This protocol allows for the assessment of this compound's inhibitory activity on its downstream target, HSP27.
Materials:
-
Cells and this compound
-
Stimulant (e.g., Anisomycin, LPS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-HSP27 (Ser82), anti-HSP27, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a p38/MK2 pathway activator for a predetermined optimal time (e.g., 30 minutes).
-
Wash cells with ice-cold PBS and lyse them on ice.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-HSP27) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total HSP27 and a loading control to ensure equal protein loading.
In Vitro MK2 Kinase Assay
This protocol measures the direct inhibitory effect of this compound on MK2 kinase activity.
Materials:
-
Recombinant active MK2 enzyme
-
MK2 substrate (e.g., HSP27 peptide)
-
This compound
-
Kinase assay buffer
-
ATP (radiolabeled or for use with a luminescence-based kit)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
Procedure (using a luminescence-based kit):
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the MK2 enzyme, the substrate peptide, and the different concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for the recommended time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Plot the percentage of inhibition versus the this compound concentration to determine the IC50 value.
Overcoming Resistance: Combination Strategies
If resistance to this compound develops, a combination therapy approach may be effective.
| Resistance Mechanism | Proposed Combination Strategy |
| Upregulation of ABC Transporters | Co-administration of this compound with an ABC transporter inhibitor (e.g., verapamil, elacridar). |
| Activation of Bypass Pathways (e.g., PI3K/Akt, ERK) | Combine this compound with an inhibitor of the activated bypass pathway (e.g., a PI3K inhibitor or a MEK inhibitor). |
| General Strategy to Delay Resistance | Intermittent or sequential dosing schedules of this compound. |
Visualizations
Validation & Comparative
A Comparative Guide to MK2 Inhibitors: MK2-IN-7, PF-3644022, and MK2-IN-3
For Researchers, Scientists, and Drug Development Professionals
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) has emerged as a critical downstream effector of the p38 MAPK signaling pathway, playing a pivotal role in the inflammatory response. Its involvement in regulating the biosynthesis of pro-inflammatory cytokines such as TNF-α has made it an attractive therapeutic target for a range of inflammatory diseases. This guide provides a comprehensive comparison of three notable small molecule inhibitors of MK2: MK2-IN-7, PF-3644022, and MK2-IN-3, presenting key experimental data to aid in the selection of the most appropriate tool compound for research and development.
At a Glance: Performance Comparison
To facilitate a clear comparison of the key performance indicators for this compound, PF-3644022, and MK2-IN-3, the following table summarizes their in vitro potency against MK2 and their cellular activity in inhibiting TNF-α production.
| Inhibitor | MK2 IC50 | Cellular TNF-α Inhibition IC50 |
| This compound | 110 nM[1] | Data Not Available |
| PF-3644022 | 5.2 nM[2] | 160 nM (U937 cells)[2] |
| MK2-IN-3 | 8.5 nM[3] | 4.4 µM (U937 cells)[3] |
In-Depth Inhibitor Profiles
This compound
MK2-IN-1 hydrochloride is a potent and selective non-ATP competitive inhibitor of MAPKAP-K2 (MK2) with an IC50 of 0.11 μM.[1]
PF-3644022
PF-3644022 is a potent, selective, and orally active ATP-competitive inhibitor of MK2.[2] It demonstrates high affinity for MK2 with a Ki of 3 nM.[2] In cellular assays, PF-3644022 effectively inhibits the production of TNF-α in human U937 monocytic cells and peripheral blood mononuclear cells with an IC50 of 160 nM.[2] Furthermore, it blocks the production of TNF-α and IL-6 in LPS-stimulated human whole blood.[2]
MK2-IN-3
MK2-IN-3, also known as MK-2 Inhibitor III, is another potent and cell-permeable ATP-competitive inhibitor of MK2.[3][4] It exhibits strong enzymatic inhibition with an IC50 of 8.5 nM.[3] In a cellular context, it has been shown to suppress the production of TNF-α in U937 cells with an IC50 of 4.4 µM.[3]
Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is a critical parameter, as off-target effects can lead to unforeseen biological consequences and potential toxicity. The following table outlines the selectivity of PF-3644022 and MK2-IN-3 against a panel of related kinases. A comprehensive selectivity profile for this compound is not currently available in the public domain.
| Kinase | PF-3644022 IC50 (nM) | MK2-IN-3 IC50 (nM) |
| MK2 | 5.2[2] | 8.5[3] |
| MK3 | 53[2] | 210[3] |
| PRAK (MK5) | 5.0[2] | 81[3] |
| MNK2 | 148[2] | >10,000 |
| p38α | >10,000 | >10,000 |
Note: Data for this compound is not available.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Probe PF3644022 | Chemical Probes Portal [chemicalprobes.org]
A Comparative Guide to MK2 Inhibitors: MK2-IN-7 vs. PF-3644022
For Researchers, Scientists, and Drug Development Professionals
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) has emerged as a critical therapeutic target in a variety of inflammatory diseases and cancers. As a key downstream substrate of the p38 MAPK signaling pathway, MK2 plays a pivotal role in regulating the synthesis of pro-inflammatory cytokines such as TNFα and IL-6. Consequently, the development of potent and selective MK2 inhibitors is an area of intense research. This guide provides a detailed comparison of two small molecule MK2 inhibitors, MK2-IN-7 and PF-3644022, with supporting experimental data and protocols to aid researchers in their selection and application.
Mechanism of Action
Both this compound and PF-3644022 are ATP-competitive inhibitors of MK2. They exert their effects by binding to the ATP-binding pocket of the MK2 enzyme, thereby preventing the phosphorylation of its downstream substrates. This mechanism of action effectively blocks the signaling cascade that leads to the production of inflammatory mediators.
Data Presentation
The following tables summarize the available quantitative data for this compound and PF-3644022, providing a direct comparison of their biochemical potency, cellular activity, and selectivity.
Table 1: Biochemical Potency against MK2
| Compound | Type | IC50 (MK2) | Ki (MK2) |
| This compound (Compound 144) | ATP-competitive | < 3 nM (fluorinated analog)[1] | Not Reported |
| PF-3644022 | ATP-competitive | 5.2 nM[2] | 3 nM[2][3] |
Table 2: Cellular Activity
| Compound | Assay | Cell Line | IC50 / EC50 |
| This compound (Aminocyanopyridine class) | TNFα suppression | U937 | As low as 130 nM (for the class)[4] |
| PF-3644022 | TNFα production | U937 cells | 159 nM[5] |
| TNFα production | Human PBMCs | 160 nM[3] | |
| TNFα production | Human Whole Blood | 1.6 µM[5] | |
| IL-6 production | Human Whole Blood | 10.3 µM[5] | |
| Phospho-HSP27 inhibition | U937 cells | 201 nM |
Table 3: Kinase Selectivity of PF-3644022
| Kinase | IC50 (nM) | Fold Selectivity vs. MK2 |
| MK2 | 5.2 | 1 |
| MK3 | 53 | ~10 |
| PRAK (MK5) | 5.0 | ~1 |
| MNK-1 | 3,000 | >570 |
| MNK-2 | 148 | ~28 |
| MSK1 | >1,000 | >190 |
| RSK1-4 | >1,000 | >190 |
| Data compiled from multiple sources.[2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are generalized protocols for assays commonly used to characterize MK2 inhibitors.
Biochemical Kinase Assay (e.g., Caliper-based Mobility Shift Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of MK2.
-
Reaction Setup: Prepare a reaction mixture containing recombinant human MK2 enzyme, a fluorescently labeled peptide substrate (e.g., derived from HSP27), and ATP in a kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA).
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., PF-3644022 or this compound) to the reaction mixture. Include a DMSO control (vehicle).
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60-120 minutes) to allow for the kinase reaction to proceed.
-
Termination: Stop the reaction by adding a stop solution containing EDTA.
-
Detection: Analyze the reaction products using a microfluidic capillary electrophoresis system (e.g., Caliper LabChip). The system separates the phosphorylated and unphosphorylated substrate based on their charge and size, and the amount of product formed is quantified by fluorescence.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular TNFα Production Assay (ELISA)
This assay measures the ability of an inhibitor to block the production of TNFα in a cellular context.
-
Cell Culture: Culture a human monocytic cell line (e.g., U937) in appropriate media and conditions.
-
Cell Plating: Seed the cells into a 96-well plate at a predetermined density.
-
Compound Treatment: Pre-treat the cells with serial dilutions of the MK2 inhibitor or vehicle (DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce TNFα production.
-
Incubation: Incubate the cells for a specified period (e.g., 4-6 hours) to allow for cytokine production and secretion into the supernatant.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Quantify the amount of TNFα in the supernatant using a commercially available TNFα ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNFα inhibition for each compound concentration compared to the stimulated DMSO control. Determine the IC50 value from the dose-response curve.
Western Blot for Phospho-HSP27
This assay assesses the inhibition of MK2 activity in cells by measuring the phosphorylation of its direct downstream substrate, HSP27.
-
Cell Treatment: Treat cells (e.g., U937 or HeLa) with the MK2 inhibitor for a specified time, followed by stimulation with a p38 MAPK activator (e.g., anisomycin or UV radiation) to activate the MK2 pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated HSP27 (e.g., anti-phospho-HSP27 (Ser82)). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total HSP27 or a housekeeping protein like GAPDH or β-actin.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated HSP27.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the MK2 signaling pathway and a typical experimental workflow for inhibitor characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. MMI-0100 inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Validating Experimental Results with MK2-IN-7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the MAPK-activated protein kinase 2 (MK2) inhibitor, MK2-IN-7, with alternative compounds used in inflammation and signal transduction research. The following sections detail the experimental data, protocols, and underlying signaling pathways to assist in the validation of your experimental results.
Performance Comparison of Kinase Inhibitors
The table below summarizes the quantitative data for this compound and two commonly used alternative inhibitors: PF-3644022, a direct MK2 inhibitor, and BIRB-796, a p38 MAPK inhibitor. This data facilitates a direct comparison of their potency and cellular effects.
| Inhibitor | Target | IC50 (Enzymatic Assay) | Cellular IC50 (TNFα Inhibition) | Key Features |
| This compound | MK2 | 8.5 nM[1] | Not publicly available | ATP-competitive MK2 inhibitor.[1] |
| PF-3644022 | MK2 | 5.2 nM[2] | 160 nM (in U937 cells)[3] | Potent and selective ATP-competitive MK2 inhibitor.[3] Orally efficacious in animal models of inflammation.[3] |
| BIRB-796 (Doramapimod) | p38 MAPK (α, β, γ, δ) | p38α: 38 nM, p38β: 65 nM, p38γ: 200 nM, p38δ: 520 nM[4][5] | 21 nM (LPS-induced TNFα in human PBMCs)[6] | Potent, allosteric inhibitor of p38 MAPK.[7] Binds to an inactive conformation of the kinase.[7] |
Signaling Pathway: p38 MAPK/MK2 Axis
The diagram below illustrates the p38 MAPK/MK2 signaling pathway, a critical regulator of inflammatory responses. Environmental stress and inflammatory cytokines activate a kinase cascade that leads to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates and activates MK2. MK2, in turn, phosphorylates downstream substrates, including tristetraprolin (TTP) and heat shock protein 27 (Hsp27). Phosphorylation of TTP leads to the stabilization of mRNAs encoding pro-inflammatory cytokines like TNFα, resulting in their increased production. Hsp27 phosphorylation is involved in regulating actin cytoskeleton dynamics and cell migration. MK2 inhibitors, such as this compound and PF-3644022, directly block the activity of MK2, while p38 MAPK inhibitors like BIRB-796 act upstream. Targeting MK2 directly is a strategy to inhibit the production of inflammatory cytokines with potentially fewer side effects than targeting the more broadly acting p38 MAPK.[1]
Caption: p38 MAPK/MK2 signaling cascade and points of inhibition.
Experimental Workflow: Validating MK2 Inhibition
The following diagram outlines a typical experimental workflow for validating the efficacy of an MK2 inhibitor. The process begins with a biochemical assay to determine the direct inhibitory effect on the enzyme, followed by cell-based assays to assess the inhibitor's impact on downstream signaling events and cellular functions.
Caption: A typical workflow for validating an MK2 inhibitor.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of results.
MK2 Kinase Activity Assay (Biochemical)
This protocol is designed to measure the direct inhibitory effect of a compound on MK2 enzyme activity.
Materials:
-
Recombinant active MK2 enzyme
-
Hsp27 peptide substrate
-
ATP
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include a DMSO-only control.
-
Prepare a master mix containing kinase buffer, MK2 enzyme, and Hsp27 peptide substrate.
-
Add 10 µL of the master mix to each well.
-
Incubate for 10 minutes at room temperature.
-
Prepare an ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.
Inhibition of TNFα Production in U937 Cells (Cell-Based)
This protocol assesses the ability of an inhibitor to block the production of the pro-inflammatory cytokine TNFα in a human monocytic cell line.
Materials:
-
U937 cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Lipopolysaccharide (LPS)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Human TNFα ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed U937 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Differentiate the cells by treating with 100 ng/mL PMA for 48 hours.
-
Remove the PMA-containing medium and replace it with fresh serum-free medium.
-
Prepare serial dilutions of the test compound in serum-free medium.
-
Pre-treat the cells with the compound dilutions for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 4 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNFα in the supernatant using a human TNFα ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNFα production for each compound concentration and determine the IC50 value.
Hsp27 Phosphorylation Assay in U937 Cells (Cell-Based)
This protocol measures the inhibitor's effect on the phosphorylation of Hsp27, a direct downstream substrate of MK2.
Materials:
-
Differentiated U937 cells (as prepared in the TNFα assay)
-
LPS
-
Test compounds (e.g., this compound)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Hsp27 (Ser82) and anti-total-Hsp27
-
HRP-conjugated secondary antibody
-
Western blotting equipment and reagents or a phospho-Hsp27 (Ser82) ELISA kit
Procedure (Western Blot):
-
Seed and differentiate U937 cells in 6-well plates.
-
Pre-treat the cells with the test compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-Hsp27 and total Hsp27.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the phospho-Hsp27 signal to the total Hsp27 signal.
Procedure (ELISA):
-
Follow a similar cell treatment protocol as for the Western blot.
-
Lyse the cells and use the lysates in a phospho-Hsp27 (Ser82) ELISA kit according to the manufacturer's instructions to quantify the levels of phosphorylated Hsp27.
References
- 1. MK2: a novel molecular target for anti-inflammatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heat shock protein 27 phosphorylation state is associated with cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Benzothiophene inhibitors of MK2. Part 2: improvements in kinase selectivity and cell potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Cross-Validation of MK2 Inhibition: A Comparative Guide to MK2-IN-7 and Genetic Knockdown
For researchers, scientists, and drug development professionals, establishing the specificity and on-target effects of a pharmacological inhibitor is a critical step in preclinical research. This guide provides a comprehensive comparison of a chemical inhibitor of MAPK-activated protein kinase 2 (MK2), MK2-IN-7, with genetic knockdown approaches (siRNA and knockout models). By presenting supporting experimental data and detailed protocols, this guide serves as a resource for validating the biological effects of MK2 inhibition.
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that plays a crucial role in inflammatory responses.[1] It is a key downstream substrate of p38 MAPK and is involved in regulating the biosynthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3] Given its role in inflammation, MK2 has emerged as a promising therapeutic target for a range of inflammatory diseases and cancers.
This guide explores two primary methodologies for interrogating MK2 function: pharmacological inhibition with small molecules like this compound and genetic knockdown through techniques such as small interfering RNA (siRNA) and gene knockout. Cross-validation using these distinct approaches is essential to ensure that the observed phenotypes are a direct result of MK2 inhibition and not due to off-target effects of a chemical compound or compensatory mechanisms in genetic models.
Quantitative Comparison of MK2 Inhibition Methods
Table 1: Effect of MK2 Inhibition on TNF-α Production
| Inhibition Method | Model System | Treatment/Condition | TNF-α Reduction (%) | Reference |
| Pharmacological | Human U937 monocytic cells | PF-3644022 (160 nM) | ~50% | [1] |
| Genetic (Knockout) | Mouse bone marrow-derived macrophages | LPS stimulation | Not specified | [3] |
Table 2: Effect of MK2 Inhibition on HSP27 Phosphorylation
| Inhibition Method | Model System | Treatment/Condition | p-HSP27 (Ser82) Reduction | Reference |
| Pharmacological | Colonic Tissue Lysates | ATI-450 | Significant Decrease | [4] |
| Genetic (siRNA) | Pa01c pancreatic cancer cells | SN-38 treatment | Significant Decrease | [No specific reference found] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of MK2 inhibition and the experimental approaches for its study, the following diagrams are provided.
Figure 1. Simplified MK2 signaling cascade.
Figure 2. Cross-validation workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the pharmacological and genetic inhibition of MK2.
Pharmacological Inhibition with this compound
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., U937, HeLa, or primary cells) in the appropriate growth medium until they reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., ranging from 0.1 to 10 µM).
-
Replace the existing medium with the medium containing this compound or a vehicle control (DMSO).
-
Incubate the cells for a predetermined time (e.g., 1 to 24 hours) depending on the experimental endpoint.
-
Following incubation, stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4-6 hours) to induce MK2 activation.
-
Harvest the cells or supernatant for downstream analysis.
-
-
Analysis of MK2 Activity:
-
Western Blot for p-HSP27: Lyse the cells and perform SDS-PAGE, followed by transfer to a PVDF membrane. Probe the membrane with antibodies specific for phosphorylated HSP27 (Ser82) and total HSP27 to determine the extent of MK2 inhibition.
-
ELISA for TNF-α: Collect the cell culture supernatant and quantify the concentration of secreted TNF-α using a commercially available ELISA kit.
-
Genetic Knockdown with MK2 siRNA
-
siRNA Transfection:
-
One day prior to transfection, seed the cells in a 6-well plate at a density that will result in 60-80% confluency on the day of transfection.
-
Prepare two solutions:
-
Solution A: Dilute 2-8 µl of MK2-specific siRNA duplex (20-80 pmols) into 100 µl of serum-free medium.
-
Solution B: Dilute 2-8 µl of a suitable transfection reagent into 100 µl of serum-free medium.
-
-
Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-45 minutes to allow for complex formation.
-
Wash the cells once with serum-free medium.
-
Add the siRNA-transfection reagent complex to the cells in a final volume of 1 ml of serum-free medium.
-
Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
Add 1 ml of normal growth medium containing 2x the normal serum and antibiotic concentration and incubate for an additional 18-24 hours.
-
Replace the medium with fresh, complete growth medium.
-
-
Validation of Knockdown and Functional Assays:
-
Quantitative RT-PCR (qRT-PCR): At 24-48 hours post-transfection, isolate total RNA and perform qRT-PCR using primers specific for MK2 and a housekeeping gene to quantify the knockdown efficiency at the mRNA level.
-
Western Blot: At 48-72 hours post-transfection, lyse the cells and perform a Western blot for total MK2 protein to confirm knockdown at the protein level.
-
Functional Assays: After confirming knockdown, perform functional assays such as stimulating with LPS and measuring TNF-α secretion or p-HSP27 levels as described for pharmacological inhibition.
-
MK2 Genetic Knockout Model
-
Generation of MK2 Knockout Mice:
-
MK2 knockout mice can be generated using established gene-targeting techniques in embryonic stem (ES) cells, such as CRISPR/Cas9 or homologous recombination.
-
Briefly, a targeting vector is designed to disrupt the Mapkapk2 gene.
-
The vector is introduced into ES cells, and cells with the correct gene targeting are selected.
-
These ES cells are then injected into blastocysts to generate chimeric mice.
-
Chimeric mice are bred to establish germline transmission of the null allele.
-
-
Experimental Procedure:
-
Isolate primary cells (e.g., bone marrow-derived macrophages) from MK2 knockout mice and wild-type littermate controls.
-
Culture the cells under standard conditions.
-
Stimulate the cells with an inflammatory agent (e.g., LPS).
-
Collect cell lysates and supernatants at various time points.
-
Analyze the samples for the absence of MK2 protein (to confirm knockout) and for downstream effects on TNF-α production and HSP27 phosphorylation using Western blotting and ELISA, respectively.
-
Conclusion
The cross-validation of pharmacological data with genetic knockdown is a cornerstone of rigorous biomedical research. While this compound and other small molecule inhibitors offer the advantage of acute, dose-dependent, and reversible inhibition, genetic approaches provide a high degree of specificity. Discrepancies between the outcomes of these methods can arise from off-target effects of the inhibitor, or compensatory mechanisms and developmental alterations in genetic models. Therefore, a concordant phenotype observed with both a specific inhibitor like this compound and genetic knockdown provides strong evidence that the biological effect is indeed mediated by the inhibition of MK2. This integrated approach is indispensable for the validation of MK2 as a therapeutic target and for the continued development of novel anti-inflammatory therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substrate-based kinase activity inference identifies MK2 as driver of colitis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Small Molecule MK2 Inhibitors for Preclinical Research
An objective guide for researchers navigating the landscape of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) inhibitors. This guide provides a comparative analysis of key small molecule inhibitors, supported by experimental data, to aid in the selection of the most suitable compounds for in vitro and in vivo studies.
Mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key serine/threonine kinase downstream of p38 MAPK, has emerged as a promising therapeutic target for a range of inflammatory diseases and cancers. The p38/MK2 signaling axis plays a critical role in regulating the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1] Consequently, the development of potent and selective small molecule inhibitors of MK2 is an area of intense research. This guide provides a head-to-head comparison of several widely studied small molecule MK2 inhibitors, focusing on their biochemical potency, cellular activity, and selectivity.
Performance Comparison of Small Molecule MK2 Inhibitors
The following table summarizes the key quantitative data for a selection of small molecule MK2 inhibitors. These compounds have been chosen based on their prevalence in the literature and commercial availability. The data presented includes biochemical IC50 values against MK2, cellular IC50 values for the inhibition of TNF-α production, and selectivity against closely related kinases.
| Inhibitor | Type | MK2 IC50/Ki | Cellular Activity (TNF-α Inhibition) | Selectivity Highlights |
| PF-3644022 | ATP-competitive | Ki: 3 nM, IC50: 5.2 nM[2] | IC50: 160 nM (U937 cells)[1][2] | MK3 (IC50: 53 nM), PRAK (IC50: 5.0 nM), MNK2 (IC50: 148 nM)[2][3] |
| MK2-IN-3 hydrate | ATP-competitive | IC50: 0.85 nM[4] | IC50: 4.4 µM (U937 cells)[4] | MK3 (IC50: 210 nM), MK5 (IC50: 81 nM)[5] |
| MK2 Inhibitor IV | Non-ATP competitive | IC50: 110 nM[6] | IC50: 4.4 µM (THP-1 cells, TNF-α), 5.2 µM (THP-1 cells, IL-6)[6] | Highly selective; only significantly inhibited CK1γ3 in a panel of 150 kinases.[6] |
| ATI-450 (Zunsemetinib) | p38α/MK2 pathway inhibitor | Not a direct MK2 inhibitor | Inhibits TNF-α, IL-1β, IL-6, and IL-8 production.[7][8] | Selectively blocks p38α-mediated activation of MK2.[9][10] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathway they target and the experimental workflows used to characterize them.
Caption: The p38/MK2 signaling cascade leading to inflammatory responses.
The characterization of MK2 inhibitors typically involves a series of biochemical and cell-based assays. The following diagram illustrates a general workflow for evaluating a novel MK2 inhibitor.
Caption: A typical experimental workflow for characterizing small molecule MK2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols used to assess the performance of MK2 inhibitors.
In Vitro MK2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of MK2.
Objective: To determine the IC50 value of a test compound against recombinant MK2.
Materials:
-
Recombinant active MK2 enzyme
-
MK2-specific peptide substrate (e.g., a peptide derived from HSP27)
-
ATP
-
Kinase assay buffer
-
Test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a multi-well plate, add the MK2 enzyme, the peptide substrate, and the kinase assay buffer.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent and a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for TNF-α Release in U937 Cells
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a relevant cell model.[11][12]
Objective: To determine the cellular EC50 value of a test compound for the inhibition of LPS-induced TNF-α release in U937 human monocytic cells.
Materials:
-
U937 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS)
-
Test compound
-
ELISA kit for human TNF-α
Procedure:
-
Culture U937 cells in appropriate conditions. For some protocols, cells are first differentiated into a macrophage-like phenotype by treatment with PMA for 24-48 hours.
-
Plate the cells in a multi-well plate.
-
Pre-treat the cells with a serial dilution of the test compound or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubate the cells for a defined period (e.g., 4-6 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α release for each compound concentration.
-
Determine the EC50 value by plotting the data in a dose-response curve.
HSP27 Phosphorylation Assay
This assay measures the phosphorylation of HSP27, a direct downstream substrate of MK2, as a biomarker of MK2 activity within the cell.
Objective: To assess the inhibition of MK2 activity in cells by measuring the levels of phosphorylated HSP27 (p-HSP27).
Materials:
-
Cells (e.g., U937 or other relevant cell line)
-
Cell culture and stimulation reagents (e.g., LPS)
-
Test compound
-
Lysis buffer
-
Antibodies: primary antibody specific for p-HSP27 (e.g., at Ser82) and a total HSP27 antibody.
-
Secondary antibody conjugated to a detectable label (e.g., HRP)
-
Western blot or ELISA reagents
Procedure (ELISA-based):
-
Plate and treat cells with the test compound and stimulant as described in the TNF-α release assay.
-
After treatment, lyse the cells to extract total protein.
-
Determine the total protein concentration in each lysate.
-
Use a phospho-HSP27 specific ELISA kit. Typically, this involves coating a plate with a capture antibody for total HSP27.
-
Add normalized cell lysates to the wells and incubate.
-
Add a detection antibody that specifically recognizes the phosphorylated form of HSP27.
-
Add a labeled secondary antibody and a substrate to generate a detectable signal.
-
Measure the signal, which is proportional to the amount of p-HSP27.
-
Calculate the inhibition of HSP27 phosphorylation at different compound concentrations to determine the IC50.[13][14][15]
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. dovepress.com [dovepress.com]
- 8. Aclaris Therapeutics Announces Positive Results From Phase 1 Single and Multiple Ascending Dose Trial of ATI-450, an Investigational Oral MK2 Inhibitor - BioSpace [biospace.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. U937 cells stimulated with opsonised zymozan particles provide a convenient laboratory source of tumour necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential effects on TNF alpha production by pharmacological agents with varying molecular sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Navigating the p38 MAPK Signaling Pathway: A Comparative Guide to MK2 and p38 Inhibitors
For researchers, scientists, and drug development professionals, the p38 mitogen-activated protein kinase (MAPK) signaling pathway represents a critical nexus in the regulation of inflammatory responses. The quest for potent and specific inhibitors of this pathway has led to the development of numerous compounds, with two primary strategies emerging: direct inhibition of p38 MAPK and targeting its downstream substrate, MAPK-activated protein kinase 2 (MK2). This guide provides an objective comparison of the efficacy of representative MK2 inhibitors versus a range of p38 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.
The p38 MAPK pathway plays a pivotal role in cellular responses to stress and inflammatory stimuli, making it a compelling target for therapeutic intervention in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer.[1][2] However, the clinical development of p38 MAPK inhibitors has been hampered by challenges such as toxicity and a transient therapeutic effect, sometimes referred to as tachyphylaxis.[2][3] This has prompted a shift in focus towards downstream targets, with MK2 emerging as a promising alternative. Inhibition of MK2 is hypothesized to offer a more refined and potentially safer approach to modulating the inflammatory cascade.[1][4]
Mechanism of Action: A Tale of Two Targets
The fundamental difference between these two classes of inhibitors lies in their point of intervention within the p38 signaling cascade. p38 inhibitors are ATP-competitive molecules that bind directly to the p38 kinase, preventing its activation and subsequent phosphorylation of downstream substrates, including MK2. In contrast, MK2 inhibitors act further down the pathway, specifically preventing the activation of MK2 by p38. This downstream inhibition is thought to provide a more selective anti-inflammatory effect while potentially avoiding some of the off-target effects and feedback loop disruptions associated with broader p38 inhibition.[4]
Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the in vitro and in vivo efficacy of representative MK2 inhibitors and a selection of p38 inhibitors, based on publicly available experimental data.
Table 1: In Vitro Efficacy of MK2 and p38 Inhibitors
| Inhibitor Class | Compound | Target | IC50 / Ki | Cell-Based Assay (TNFα Inhibition) | Reference |
| MK2 Inhibitor | PF-3644022 | MK2 | Ki = 3 nM, IC50 = 5.2 nM | IC50 = 160 nM (U937 cells & PBMCs) | [5][6] |
| PRAK | IC50 = 5.0 nM | [5] | |||
| MK3 | IC50 = 53 nM | [5] | |||
| p38 Inhibitor | Pamapimod (R-1503) | p38α | IC50 = 14 nM | Not Specified | [7] |
| p38β | IC50 = 480 nM | [7] | |||
| Pexmetinib | p38 | IC50 = 4 nM | Not Specified | [7] | |
| SD0006 | p38α | IC50 = 16 nM | Not Specified | [7] | |
| p38β | IC50 = 677 nM | [7] | |||
| R1487 | p38α | IC50 = 10 nM | Not Specified | [7] | |
| (S)-p38 MAPK Inhibitor III | p38 | IC50 = 900 nM | IC50 = 370 nM (TNFα), 44 nM (IL-1β) (human PBMCs) | [8] | |
| p38i | p38α | IC50 = 380 nM | IC50 = 160 nM (TNFα), 39 nM (IL-1β) (human PBMCs) | [9] |
Table 2: In Vivo Efficacy of MK2 and p38 Inhibitors
| Inhibitor Class | Compound | Animal Model | Endpoint | Efficacy | Reference |
| MK2 Inhibitor | PF-3644022 | Rat LPS-induced TNFα | TNFα production | ED50 = 6.9 mg/kg | [6] |
| Rat streptococcal cell wall-induced arthritis | Paw swelling | ED50 = 20 mg/kg | [6] | ||
| MMI-0100 | Mouse model of ARDS | Lung inflammation | Reduced inflammation and ICAM-1 expression | [10] | |
| Mouse model of myocardial infarction | Cardiac fibrosis | Reduced fibrosis by ~50% | [11] | ||
| p38 Inhibitor | p38i | Mouse LPS-induced TNFα | TNFα release | ED50 = 1.33 mg/kg | [9] |
Signaling Pathway and Experimental Workflow
To visualize the interplay between these inhibitors and the p38 MAPK pathway, the following diagrams are provided.
Caption: p38 MAPK signaling cascade and points of inhibition.
Caption: Workflow for in vitro cytokine inhibition assay.
Experimental Protocols
1. In Vitro Kinase Inhibition Assay (for IC50 determination)
-
Principle: To measure the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
-
Methodology:
-
The kinase activity of MK2 or p38 is assayed using a fluorescently labeled peptide substrate (e.g., HSP27 peptide for MK2).[12]
-
The reaction is performed in a buffer containing HEPES, MgCl2, DTT, BSA, and Tween 20.[12]
-
Kinase, substrate peptide, and varying concentrations of the inhibitor are incubated with ATP to initiate the phosphorylation reaction.
-
The reaction is terminated by the addition of EDTA.[12]
-
The phosphorylated and unphosphorylated peptides are separated electrophoretically and quantified using a microfluidic chip-based system (e.g., Caliper LabChip 3000).[12]
-
IC50 values are calculated from the dose-response curves.
-
2. Cell-Based TNFα Production Assay (for cellular potency)
-
Principle: To measure the ability of an inhibitor to block the production of the pro-inflammatory cytokine TNFα in a cellular context.
-
Methodology:
-
Human monocytic cell lines (e.g., U937) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.[6][12]
-
Cells are pre-treated with a range of concentrations of the MK2 or p38 inhibitor for 1 hour.[12]
-
Cells are then stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL to induce an inflammatory response.[12]
-
After an incubation period (typically 4 hours for U937 cells or 16 hours for PBMCs), the cell culture supernatant is collected.[12]
-
The concentration of TNFα in the supernatant is measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a Meso Scale Discovery (MSD) electrochemiluminescence assay.[12]
-
IC50 values are determined from the resulting dose-response curves.
-
3. In Vivo Model of LPS-Induced TNFα Production
-
Principle: To evaluate the efficacy of an inhibitor in a living organism by measuring its ability to suppress a systemic inflammatory response.
-
Methodology:
-
Rodents (e.g., rats or mice) are administered the test inhibitor orally or via another appropriate route.[6][9]
-
After a specified time to allow for drug absorption and distribution, the animals are challenged with an injection of LPS to induce a systemic inflammatory response.
-
Blood samples are collected at a time point corresponding to the peak of TNFα production.
-
Plasma levels of TNFα are quantified by ELISA.
-
The effective dose required to reduce TNFα levels by 50% (ED50) is calculated.[6]
-
Concluding Remarks
The decision to target p38 directly or to inhibit its downstream effector MK2 is a critical strategic consideration in the development of anti-inflammatory therapeutics. While p38 inhibitors have demonstrated potent anti-inflammatory effects, their clinical progression has been challenging. Inhibiting MK2 offers a more targeted approach that may mitigate some of the liabilities associated with broader p38 inhibition. The data presented here for representative MK2 inhibitors, such as PF-3644022, demonstrate potent and selective inhibition of the pathway, translating to in vivo efficacy in models of inflammation. Ultimately, the choice of inhibitor will depend on the specific therapeutic indication, the desired safety profile, and the overall clinical development strategy. Further head-to-head clinical studies will be crucial in definitively determining the superior therapeutic approach for modulating the p38 MAPK signaling pathway.
References
- 1. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) [mdpi.com]
- 3. rupress.org [rupress.org]
- 4. Targeting MAPAKAP2(MK2) to combat inflammation by avoiding the differential regulation of anti-inflammatory genes by p38 MAPK inhibitors | bioRxiv [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. (S)-p38 MAPK Inhibitor III | TargetMol [targetmol.com]
- 9. p38i ≥98% (HPLC), p38 MAP kinase inhibitor, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 10. MMI-0100 ameliorates lung inflammation in a mouse model of acute respiratory distress syndrome by reducing endothelial expression of ICAM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MMI-0100 inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
Independent Verification of MK2-IN-7 Activity: A Comparative Guide
This guide provides an objective comparison of the mitogen-activated protein kinase-activated protein kinase 2 (MK2) inhibitor, MK2-IN-7, with other known inhibitors. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the independent verification of its activity. The guide includes quantitative data from biochemical and cellular assays, detailed experimental protocols, and visualizations of the relevant biological pathway and experimental workflows.
The p38/MK2 Signaling Pathway: A Key Inflammatory Axis
The p38 mitogen-activated protein kinase (MAPK) and its direct downstream substrate, MK2, form a critical signaling axis that responds to cellular and environmental stressors.[1] This pathway is a central regulator of inflammation, controlling the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[2][3] Activation of p38 MAPK leads to the phosphorylation and activation of MK2, which then phosphorylates various downstream targets, ultimately promoting inflammatory responses, cell migration, and cell survival.[1][4]
While inhibitors targeting p38 MAPK have been developed, they have often failed in clinical trials due to significant side effects.[2] This has led to increased interest in targeting MK2 directly, as it may offer a more specific anti-inflammatory approach with a better safety profile.[2][5] A variety of small-molecule MK2 inhibitors, both ATP-competitive and non-ATP-competitive, have been developed to explore this therapeutic strategy.[2][6]
Comparative Analysis of MK2 Inhibitors
The efficacy of MK2 inhibitors is typically evaluated using two primary methods: biochemical assays that measure the direct inhibition of the MK2 enzyme and cell-based assays that assess the inhibitor's ability to block downstream cellular events, such as cytokine production. The half-maximal inhibitory concentration (IC50) is a key metric for comparison, representing the concentration of an inhibitor required to reduce a specific biological activity by 50%.
The following table summarizes the reported activity of this compound and other well-characterized MK2 inhibitors.
| Compound | Type | Biochemical Activity (MK2 IC50) | Cell-Based Activity (IC50) |
| This compound (Compound 144) | ATP-Competitive (presumed) | < 3 nM[7] | Not Publicly Available |
| PF-3644022 | ATP-Competitive | 5.2 nM[1][7][8] | 160 nM (TNFα, U937 cells)[7] |
| MK2 Inhibitor IV (MK-25) | Non-ATP-Competitive | 110 nM[4][6] | 4,400 nM (TNFα, THP-1 cells)[4] |
| MK2-IN-3 | ATP-Competitive | 0.85 nM | 4,400 nM (TNFα, U937 cells) |
Signaling Pathway and Experimental Workflow
Visualizing the underlying biological and experimental processes is crucial for understanding the context of these inhibitors.
Experimental Protocols
The following protocols describe standard methods for determining the biochemical and cellular activity of MK2 inhibitors.
In Vitro Biochemical Kinase Assay (MK2 IC50 Determination)
This assay measures the direct inhibition of purified MK2 enzyme activity.
Materials:
-
Recombinant human p38α-activated MK2 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT)
-
ATP (at Km concentration for MK2)
-
Peptide substrate (e.g., fluorescently labeled HSP27 peptide)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
Detection reagent (specific to the substrate format)
-
384-well assay plates (low-volume, black)
Procedure:
-
Prepare a stock solution of the test inhibitor in 100% DMSO and create a serial dilution series (e.g., 10-point, 3-fold dilutions).
-
In the wells of a 384-well plate, add 5 µL of kinase buffer containing the MK2 enzyme.
-
Add 50 nL of the serially diluted inhibitor solution or DMSO (for positive and negative controls) to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP in kinase buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the signal according to the assay kit's instructions (e.g., by adding a detection reagent that differentiates between phosphorylated and non-phosphorylated substrate).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based TNF-α Release Assay (Cellular IC50 Determination)
This assay measures the ability of an inhibitor to block the production of TNF-α in a relevant cell model.
Materials:
-
Human monocytic cell line (e.g., THP-1 or U937)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test inhibitor (e.g., this compound) serially diluted in culture medium
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed the cells into a 96-well plate at a density of approximately 2 x 10^5 cells per well and allow them to adhere or stabilize for 2-4 hours.
-
Pre-treat the cells by adding the serially diluted test inhibitor to the wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 4-18 hours at 37°C to allow for cytokine production and release.
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each inhibitor concentration relative to the LPS-stimulated vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the curve to determine the cellular IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WO2021195562A1 - Oral compositions of mk2 pathway inhibitor for treatment of immune conditions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound 77607-70-6 | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | MK2抑制剂 | MCE [medchemexpress.cn]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Benchmarking MK2-IN-7: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the MAPKAP-K2 (MK2) inhibitor, MK2-IN-7, against established compounds in the field. Due to the limited availability of peer-reviewed data for this compound, this guide focuses on presenting a framework for comparison and utilizes data for well-characterized inhibitors to illustrate the key benchmarks and experimental methodologies crucial for evaluating novel MK2 inhibitors.
Introduction to MK2 Inhibition
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that acts as a downstream substrate of the p38 MAPK pathway. This pathway is a critical regulator of inflammatory responses, making MK2 a compelling therapeutic target for a range of autoimmune and inflammatory diseases. Inhibition of MK2 is sought after as an alternative to targeting p38 MAPK directly, which has been associated with off-target effects. This guide provides a comparative overview of this compound and established MK2 inhibitors, focusing on their biochemical potency, cellular activity, and the experimental protocols used for their evaluation.
Comparative Analysis of MK2 Inhibitors
A direct quantitative comparison of this compound with established compounds is challenging due to the absence of publicly available, peer-reviewed data for this compound. The information for this compound is currently limited to supplier-provided data and patent literature. In contrast, compounds like PF-3644022 have been extensively characterized in scientific publications, providing robust benchmarks for potency and selectivity.
Below is a summary of the available data for a selection of MK2 inhibitors.
Table 1: Biochemical and Cellular Activity of Selected MK2 Inhibitors
| Compound | Target | Mechanism of Action | Biochemical Potency (IC50/Ki) | Cellular Potency (TNFα Inhibition IC50) |
| This compound | MK2 | Not specified in peer-reviewed literature | Data not available in peer-reviewed literature | Data not available in peer-reviewed literature |
| PF-3644022 | MK2 | ATP-competitive | IC50: 5.2 nM, Ki: 3 nM[1] | 160 nM (in U937 cells)[1] |
| MK2 Inhibitor III | MK2 | ATP-competitive | IC50: 8.5 nM | 4.4 µM (in U937 cells) |
| MK2 Inhibitor IV | MK2 | Non-ATP competitive | IC50: 0.11 µM | 4.4 µM (in THP-1 cells)[2] |
Note: The data for MK2 Inhibitor III and IV are primarily from commercial suppliers and should be interpreted with caution until independently verified in peer-reviewed studies.
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of the context in which these inhibitors function, the following diagrams illustrate the p38/MK2 signaling pathway and a general experimental workflow for inhibitor testing.
Caption: The p38/MK2 signaling cascade is activated by various extracellular stimuli, leading to an inflammatory response.
Caption: A generalized workflow for the evaluation of novel MK2 inhibitors, from initial screening to lead optimization.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of inhibitor performance. Below are representative protocols for key biochemical and cellular assays.
Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay determines the in vitro potency of a compound by measuring the inhibition of MK2-mediated phosphorylation of a substrate peptide.
Materials:
-
Recombinant human MK2 enzyme
-
Biotinylated substrate peptide (e.g., a derivative of HSP27)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-serine antibody and streptavidin-XL665.
-
Test compounds (e.g., this compound, PF-3644022) dissolved in DMSO.
-
384-well low-volume microplates.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the assay plate.
-
Add the MK2 enzyme and biotinylated substrate peptide solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection reagents in a buffer containing EDTA.
-
Incubate for a further period (e.g., 60 minutes) at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Calculate the HTRF ratio (665/620) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cellular Assay for Inhibition of TNFα Production
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNFα in a relevant cell line.
Materials:
-
Human monocytic cell line (e.g., U937 or THP-1).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Lipopolysaccharide (LPS) for stimulation.
-
Test compounds dissolved in DMSO.
-
TNFα ELISA kit.
-
96-well cell culture plates.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize.
-
Pre-treat the cells with serial dilutions of the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNFα production.
-
Incubate the cells for a further period (e.g., 4-6 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNFα in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Plot the percentage of TNFα inhibition against the compound concentration to determine the IC50 value.
Conclusion
While this compound is presented as an inhibitor of MK2, a comprehensive and objective comparison with established compounds like PF-3644022 is currently hampered by the lack of peer-reviewed data. The tables and protocols provided in this guide offer a framework for the systematic evaluation of novel MK2 inhibitors. Researchers investigating this compound are encouraged to perform head-to-head comparisons using standardized assays to accurately determine its potency, selectivity, and cellular efficacy relative to existing benchmarks. Such data will be crucial for the scientific community to assess the potential of this compound as a research tool or a therapeutic candidate.
References
Safety Operating Guide
Proper Disposal of MK2-IN-7: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for the MAP Kinase-Activated Protein Kinase 2 Inhibitor, MK2-IN-7
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, a potent and selective inhibitor of MAP kinase-activated protein kinase 2 (MK2). Adherence to these protocols is crucial due to the compound's potential hazards.
Immediate Safety and Hazard Information
According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance. All personnel handling this compound should be familiar with its SDS and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Quantitative Hazard Classification
For clarity, the key hazard information for this compound is summarized in the table below.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be handled through a licensed chemical waste disposal service. The following procedures detail the collection, storage, and preparation of this compound waste for professional disposal.
Waste Segregation
Proper segregation is the first critical step to ensure safe disposal.
-
Solid Waste: This includes unused or expired this compound powder, as well as contaminated consumables such as weigh boats, pipette tips, and gloves.
-
Liquid Waste: This category comprises solutions containing this compound, including stock solutions, experimental media, and the first rinse of any container that held the compound[1].
Crucially, do not mix this compound waste with other waste streams, especially those containing incompatible chemicals.
Waste Collection and Containment
-
Containers: Use designated, leak-proof, and chemically compatible containers for collecting this compound waste. The original container, if in good condition, is an excellent choice for unused product[2]. For other waste, high-density polyethylene (HDPE) containers are generally suitable. Ensure the container has a secure, tight-fitting lid.
-
Secondary Containment: All liquid waste containers must be stored in secondary containment, such as a chemical-resistant tray or tub, to prevent the spread of material in case of a leak[2][3].
-
Headspace: Do not fill liquid waste containers to more than 90% capacity to allow for vapor expansion and to prevent spills.
Labeling of Waste Containers
Accurate and clear labeling is a regulatory requirement and essential for safe handling.
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added[4].
-
The label must include the following information:
-
The words "Hazardous Waste"[5].
-
The full chemical name: "this compound" (avoid abbreviations or chemical formulas)[6][7].
-
The approximate concentration and quantity of the waste. For mixtures, list all components and their approximate percentages, totaling 100%[7][8].
-
The date when waste was first added to the container (the "accumulation start date")[4][5].
-
The name and contact information of the generating researcher or lab[7].
-
The associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment")[5].
-
Storage of Waste
-
Store sealed waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
The storage area should be cool and dry, away from sources of ignition and incompatible materials[1].
-
Ensure that the storage location is at or near the point of waste generation to avoid transporting hazardous materials through public areas[3][9].
Arranging for Disposal
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Do not attempt to dispose of this compound waste down the drain or in the regular trash[1]. This is strictly prohibited due to its high aquatic toxicity.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the ecosystem. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet for the most accurate and up-to-date information.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. vumc.org [vumc.org]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. sjsu.edu [sjsu.edu]
- 5. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Fill Out a Hazardous Waste Tag - Environmental Health and Safety | Binghamton University [binghamton.edu]
- 8. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling MK2-IN-7
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like MK2-IN-7, a Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) inhibitor. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment. By adhering to these procedural, step-by-step guidelines, you can minimize risks and build a culture of safety within your laboratory.
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and use of Personal Protective Equipment (PPE) are critical when handling this compound in its powdered form or in solution. The following table summarizes the recommended PPE to ensure minimal exposure.
| PPE Category | Item | Specification/Standard | Rationale |
| Hand Protection | Gloves | Nitrile or Neoprene, chemical-resistant | Provides a barrier against skin contact with the compound in both solid and solution forms. |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified, with side shields | Protects eyes from splashes of solutions or accidental aerosolization of the powder. |
| Body Protection | Lab Coat | Impervious, long-sleeved | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Respirator | NIOSH-approved N95 or higher (e.g., P100) particulate respirator | Essential when handling the powdered form of this compound to prevent inhalation of hazardous dust particles. |
Experimental Protocol: Cell-Based Cytotoxicity Assay
This protocol outlines a typical workflow for assessing the cytotoxicity of this compound in a cell-based assay, a common application for kinase inhibitors in drug discovery.
1. Preparation of this compound Stock Solution:
-
Objective: To prepare a concentrated stock solution for serial dilutions.
-
Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes, and calibrated pipettes.
-
Procedure:
-
Inside a chemical fume hood, weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
2. Cell Culture and Treatment:
-
Objective: To expose cultured cells to varying concentrations of this compound.
-
Materials: Cultured cells (e.g., LLC-MK2), cell culture medium, 96-well plates, this compound stock solution, and a vehicle control (DMSO).
-
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Prepare serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (untreated cells).
-
Carefully remove the old medium from the cells and add the media containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
3. Cytotoxicity Assessment:
-
Objective: To measure the effect of this compound on cell viability.
-
Materials: A commercial cytotoxicity assay kit (e.g., MTT, XTT, or a fluorescence-based assay), and a plate reader.
-
Procedure:
-
Follow the manufacturer's instructions for the chosen cytotoxicity assay kit.
-
Typically, this involves adding a reagent to each well and incubating for a specific period.
-
Measure the absorbance or fluorescence using a plate reader to determine cell viability.
-
Calculate the percentage of cytotoxicity for each concentration of this compound relative to the controls.
-
Handling and Disposal Workflow
The following diagram illustrates the key stages of handling this compound, from receiving the compound to the final disposal of waste, emphasizing safety at each step.
Caption: Workflow for the safe handling and disposal of this compound.
Decontamination and Waste Disposal Plan
A meticulous decontamination and waste disposal plan is crucial to prevent environmental contamination and ensure the safety of all laboratory personnel.
1. Decontamination of Surfaces and Equipment:
-
Routine Cleaning: At the end of each workday, wipe down all work surfaces (benchtops, fume hood sash) with a 70% ethanol solution.
-
Spill Cleanup: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, cover the spill with absorbent material. For powdered spills, gently wet the absorbent material to prevent aerosolization. Collect the absorbed material and contaminated items and place them in a designated hazardous waste container. Clean the spill area with a suitable laboratory disinfectant, followed by 70% ethanol.
-
Equipment Decontamination: Before maintenance or disposal, decontaminate all equipment that has come into contact with this compound. Consult the equipment manufacturer's guidelines for appropriate decontamination procedures. A common method is to wipe surfaces with a 10% bleach solution, followed by a water rinse and a final wipe with 70% ethanol to prevent corrosion.[1][2]
2. Waste Segregation and Disposal:
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused stock solutions, diluted solutions, and cell culture media from treated plates, in a clearly labeled, leak-proof hazardous waste container.
-
If the waste contains DMSO, it should be segregated into a specific "DMSO-containing waste" container, as some disposal facilities have specific protocols for this solvent.
-
Do not dispose of this waste down the drain.
-
-
Solid Waste:
-
Place all contaminated solid waste, such as pipette tips, microcentrifuge tubes, gloves, and absorbent pads, into a designated, clearly labeled hazardous solid waste container.
-
-
Sharps Waste:
-
Dispose of all contaminated sharps, including needles and serological pipettes, in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.
-
Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department. Always follow your local and national regulations for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
